2-Acetylthiophene thiosemicarbazone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1-thiophen-2-ylethylideneamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHAJJEMJNPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-71-3 | |
| Record name | 2-[1-(2-Thienyl)ethylidene]hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
synthesis and characterization of 2-acetylthiophene thiosemicarbazone
An In-depth Technical Guide on the Synthesis and Characterization of 2-Acetylthiophene (B1664040) Thiosemicarbazone
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest due to its versatile coordination chemistry and promising biological activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. It outlines a detailed experimental protocol for its synthesis via the condensation of 2-acetylthiophene with thiosemicarbazide (B42300). Furthermore, it details the analytical techniques used for its structural elucidation and characterization, including FT-IR, NMR, and UV-Vis spectroscopy. The compound's known biological properties, such as its antimicrobial and anticancer activities, are also discussed. All quantitative data are summarized for clarity, and workflows are visualized using diagrams to facilitate understanding.
Introduction
Thiosemicarbazones are a class of compounds characterized by the C=N-NH-C(=S)NH2 functional group. They are formed by the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone. These molecules are of considerable interest due to their wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2] The biological efficacy of thiosemicarbazones is often attributed to their ability to form stable chelate complexes with transition metal ions.[1]
2-Acetylthiophene thiosemicarbazone (2-HATT) is a heterocyclic thiosemicarbazone derived from 2-acetylthiophene. Its structure, featuring a thiophene (B33073) ring, an azomethine group (-C=N), and a thione group (-C=S), makes it an excellent ligand for coordinating with metal centers.[3][4] This guide provides a detailed methodology for its synthesis and a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward condensation reaction between 2-acetylthiophene and thiosemicarbazide. The reaction is generally carried out in an alcoholic solvent and may be catalyzed by a few drops of acid.
Synthesis Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for thiosemicarbazone synthesis.[5]
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-acetylthiophene (1.26 g, 10 mmol) in hot ethanol (30 mL).
-
Addition of Thiosemicarbazide: To this solution, add a hot ethanolic solution of thiosemicarbazide (0.91 g, 10 mmol in 20 mL of ethanol).
-
Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the resulting mixture to reflux with constant stirring for approximately 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then diethyl ether. For further purification, the product can be recrystallized from hot ethanol to yield a pure crystalline solid.
-
Drying: Dry the purified product in a desiccator over anhydrous CaCl2.
Characterization Data
The structure and purity of the synthesized this compound are confirmed using various analytical and spectroscopic techniques. The key quantitative data are summarized in the table below.
| Parameter | Value / Characteristic Bands |
| Physical Appearance | Pale yellow or off-white crystalline solid |
| Yield | ~60-85% |
| Melting Point | 186-187 °C (for the related semicarbazone)[6] |
| Molecular Formula | C7H9N3S2 |
| Molecular Weight | 199.29 g/mol |
| FT-IR (KBr, cm⁻¹) | ~3410 (N-H stretch, NH2), ~3250 (N-H stretch, secondary amine), ~1600 (C=N stretch, azomethine), ~1320 (C=S stretch, thione), ~840 (C-S stretch, thiophene ring) |
| ¹H NMR (DMSO-d₆, ppm) | ~10.2 (s, 1H, -NH-), ~8.2 (s, 2H, -NH₂), ~7.6-7.1 (m, 3H, thiophene protons), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | ~178.0 (C=S), ~148.0 (C=N), ~145.0 (C-thiophene), ~128.0-126.0 (CH-thiophene), ~14.5 (-CH₃) |
| UV-Vis (Ethanol, λmax) | ~275 nm, ~320 nm[7] |
Characterization Protocols
-
Melting Point: The melting point is determined using a standard melting point apparatus with an open capillary tube.
-
FT-IR Spectroscopy: The infrared spectrum is recorded on an FT-IR spectrometer using KBr pellets over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[3] Samples are typically dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent like ethanol or methanol (B129727) in the 200-800 nm range.[7]
-
Elemental Analysis: The percentages of carbon, hydrogen, nitrogen, and sulfur are determined using a CHNS elemental analyzer.
Biological Activity and Screening
This compound and its metal complexes have demonstrated notable biological activities. They are recognized as antimicrobial agents effective against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[8] Furthermore, certain complexes have shown promising antiproliferative activity against cancer cell lines, such as HeLa cells.[9]
Biological Screening Workflow
The typical workflow for evaluating the biological potential of the synthesized compound is depicted below.
Caption: General workflow for biological activity screening.
Conclusion
This guide has provided a detailed, practical framework for the . The straightforward synthetic procedure and the interesting chemical and biological properties of this compound make it a valuable building block for the development of new therapeutic agents and coordination complexes. The provided protocols and data serve as a solid foundation for researchers aiming to explore the potential of this versatile molecule in medicinal and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum and palladium complexes of thiosemicarbazones derived of 2-acetylthiophene: Synthesis and spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Heteroleptic six-coordinate bismuth(iii) complexes with 2-acetylthiophene thiosemicarbazones: synthesis, characterization, and biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Crystal Structure Analysis of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones are a class of Schiff bases recognized for their diverse pharmacological activities, including potent antitumor, antibacterial, and antifungal properties. The compound 2-acetylthiophene (B1664040) thiosemicarbazone, derived from 2-acetylthiophene, is of significant interest in medicinal chemistry due to the established bioactivity of the thiophene (B33073) moiety. This technical guide provides a comprehensive overview of the crystal structure analysis of 2-acetylthiophene thiosemicarbazone, detailing its synthesis, crystallographic properties, and a putative mechanism of action. While a definitive crystal structure for this compound is not publicly available in the reviewed literature, this guide presents data from a closely related analogue, 2-acetylpyrrole (B92022) S-methyl-thiosemicarbazonium hydroiodide, to provide illustrative structural insights. Detailed experimental protocols for synthesis and a proposed signaling pathway for its anticancer activity are also presented.
Introduction
Thiosemicarbazones are characterized by the presence of a toxophoric N-N-C-S group. Their biological activity is often attributed to their ability to chelate metal ions, which can lead to the formation of redox-active complexes capable of generating reactive oxygen species (ROS), inhibiting crucial enzymes like ribonucleotide reductase, and ultimately inducing apoptosis in cancer cells. The incorporation of a thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a common strategy in drug design to enhance therapeutic efficacy. This document serves as a technical resource for researchers engaged in the study and development of thiosemicarbazone-based therapeutic agents.
Data Presentation: Crystallographic Analysis
As of the latest literature review, a complete single-crystal X-ray diffraction analysis of this compound has not been published. To provide a relevant structural context, this section presents crystallographic data for a structurally similar compound, 2-acetylpyrrole S-methyl-thiosemicarbazonium hydroiodide , which features a five-membered heterocyclic ring analogous to thiophene.[1] It is crucial to note that the substitution of the sulfur atom in the thiophene ring with a nitrogen atom in the pyrrole (B145914) ring, as well as the S-methylation and the presence of a hydroiodide counter-ion, will induce differences in bond lengths, bond angles, and overall crystal packing.
Table 1: Crystal Data and Structure Refinement for 2-acetylpyrrole S-methyl-thiosemicarbazonium hydroiodide.[1]
| Parameter | Value |
| Empirical formula | C₈H₁₃IN₄S |
| Formula weight | 339.19 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | |
| a | 5.9563(4) Å |
| b | 12.8592(8) Å |
| c | 16.1795(10) Å |
| α | 90° |
| β | 99.450(1)° |
| γ | 90° |
| Volume | 1222.42(14) ų |
| Z | 4 |
| Density (calculated) | 1.844 Mg/m³ |
| Absorption coefficient | 2.76 mm⁻¹ |
| F(000) | 664 |
Table 2: Selected Bond Lengths (Å) for 2-acetylpyrrole S-methyl-thiosemicarbazonium hydroiodide.[1]
| Bond | Length (Å) |
| C7-N3 | 1.317(4) |
Note: A comprehensive list of bond lengths and angles was not available in the provided search results. The C7-N3 bond length is highlighted as it is indicative of a double bond character within the thiosemicarbazone moiety.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 2-acetylthiophene and thiosemicarbazide (B42300).
Materials:
-
2-acetylthiophene
-
Thiosemicarbazide
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in hot ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1 equivalent) in hot ethanol.
-
Add the thiosemicarbazide solution to the 2-acetylthiophene solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step in crystal structure analysis.
Procedure:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also facilitate crystal growth.
-
Carefully collect the formed crystals and dry them.
Putative Signaling Pathway in Cancer Cells
The anticancer activity of thiosemicarbazones is believed to be multifactorial. A proposed signaling pathway leading to apoptosis is illustrated below. This pathway is based on the known mechanisms of similar thiosemicarbazone compounds.
References
Preliminary Biological Screening of Thiophene-Based Thiosemicarbazones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based thiosemicarbazones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of the thiophene (B33073) ring, an aromatic five-membered heterocycle containing a sulfur atom, coupled with the versatile coordinating ability of the thiosemicarbazone moiety, contribute to their diverse pharmacological properties. These compounds have shown promise as antimicrobial, anticancer, and anticonvulsant agents, making them attractive scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the preliminary biological screening of thiophene-based thiosemicarbazones, including detailed experimental protocols, a summary of quantitative biological data, and a visualization of the key signaling pathways involved in their mechanism of action.
Synthesis of Thiophene-Based Thiosemicarbazones
A general and widely adopted method for the synthesis of thiophene-based thiosemicarbazones involves the condensation reaction between a thiophene-aldehyde or thiophene-ketone and a thiosemicarbazide (B42300) derivative.[1][2]
General Experimental Protocol: Synthesis of 2-(Thiophen-2-ylmethylene)hydrazine-1-carbothioamide
This protocol describes the synthesis of a representative thiophene-based thiosemicarbazone.
Materials:
-
Thiophene-2-carboxaldehyde
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in 50 mL of ethanol with gentle heating and stirring.
-
Once the thiosemicarbazide is completely dissolved, add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the solution.
-
To this solution, add thiophene-2-carboxaldehyde (1.0 equivalent) dropwise while continuously stirring.
-
After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
If a precipitate does not form readily, the solution can be concentrated by rotary evaporation or by slowly adding cold distilled water until turbidity is observed, followed by cooling in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Determine the melting point of the synthesized compound and characterize its structure using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Biological Activities
The biological activities of thiophene-based thiosemicarbazones are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) for anticancer activity, minimum inhibitory concentration (MIC) for antimicrobial activity, and median effective dose (ED₅₀) for anticonvulsant activity. The following tables summarize representative quantitative data from various studies.
Table 1: Anticancer Activity of Thiophene-Based Thiosemicarbazones (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 5-Nitro-thiophene-thiosemicarbazone (LNN-05) | HL-60 | 0.5 µg/mL | [3][4] |
| 5-Nitro-thiophene-thiosemicarbazone (LNN-05) | K-562 | 1.9 µg/mL | [3][4] |
| Thiazole-based thiosemicarbazone 9 | MCF-7 | 14.6 ± 0.8 | [5] |
| Thiazole-based thiosemicarbazone 11b | MCF-7 | 28.3 ± 1.5 | [5] |
| Benzodioxole-based thiosemicarbazone 5 | A549 | 10.67 ± 1.53 | [6] |
| Benzodioxole-based thiosemicarbazone 5 | C6 | 4.33 ± 1.04 | [6] |
| MeOIstPyrd | A431 | 0.9 | [7] |
Table 2: Antimicrobial Activity of Thiophene-Based Thiosemicarbazones (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene-derived compound S₁ | B. subtilis | 0.81 µM/mL | [8] |
| Thiophene-derived compound S₁ | S. aureus | 0.81 µM/mL | [8] |
| Thiophene-derived compound S₁ | E. coli | 0.81 µM/mL | [8] |
| Thiophene-derived compound S₁ | S. typhi | 0.81 µM/mL | [8] |
| Thiophene-derived compound S₄ | A. niger | 0.91 µM/mL | [8] |
| Thiophene-derived compound S₄ | C. albicans | 0.91 µM/mL | [8] |
| N-methyl thiosemicarbazone 8 | S. aureus | 39.68 | [9] |
| N-methyl thiosemicarbazone 8 | P. aeruginosa | 39.68 | [9] |
| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [10] |
| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 | [10] |
Table 3: Anticonvulsant Activity of Thiophene-Based Derivatives (ED₅₀ values in mg/kg)
| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative 4 | MES | 62.14 | [11] |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative 4 | 6 Hz | 75.59 | [11] |
| N-(2-hydroxyethyl)decanamide 1 | MES | 22.0 | [12] |
| N-(2-hydroxyethyl)palmitamide 2 | MES | 23.3 | [12] |
| N-(2-hydroxyethyl)stearamide 3 | MES | 20.5 | [12] |
Experimental Protocols for Biological Screening
The following sections provide detailed methodologies for the preliminary biological screening of thiophene-based thiosemicarbazones.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compound (thiophene-based thiosemicarbazone) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agent (positive control)
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the microorganism on an agar (B569324) plate, pick a few colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. Typically, this is done by adding 100 µL of broth to all wells, then adding 100 µL of the stock solution to the first well, mixing, and transferring 100 µL to the next well, and so on.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
The results can also be read using a microplate reader by measuring the absorbance at 600 nm. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
-
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The Maximal Electroshock (MES) test is a preclinical model used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][13][14]
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Test compound suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsant drug (e.g., phenytoin) as a positive control
-
Vehicle for the control group
-
Topical anesthetic (for corneal electrodes)
-
Saline solution
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize the animals to the laboratory conditions for at least a week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Administer the test compound, positive control, or vehicle to the animals via an appropriate route (e.g., intraperitoneal or oral). The time between administration and the test should be based on the pharmacokinetic profile of the compound.
-
-
Induction of Seizure:
-
At the predetermined time after drug administration, apply the electrodes to the animal (either cornea or ear). If using corneal electrodes, apply a drop of topical anesthetic and saline to each cornea.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the characteristic tonic-clonic seizure, paying close attention to the tonic hindlimb extension phase.
-
-
Endpoint and Data Analysis:
-
The endpoint of the test is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection for each dose of the test compound.
-
The ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.
-
Signaling Pathways and Mechanisms of Action
The biological activities of thiophene-based thiosemicarbazones are attributed to their interaction with various cellular targets and modulation of key signaling pathways. The primary mechanisms of action for their anticancer effects include the induction of apoptosis, cell cycle arrest, and DNA intercalation.
Apoptosis Induction
Many thiophene-based thiosemicarbazones induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by thiophene-based thiosemicarbazones.
Cell Cycle Arrest
Thiophene-based thiosemicarbazones can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly at the G1/S or G2/M phase.[15][16][17] This prevents the cells from entering the next phase of division.
Caption: Mechanism of cell cycle arrest by thiophene-based thiosemicarbazones.
DNA Intercalation
The planar aromatic structure of the thiophene ring and the conjugated system of the thiosemicarbazone moiety allow these molecules to intercalate between the base pairs of the DNA double helix.[3][4][18][19][20] This distortion of the DNA structure can interfere with DNA replication and transcription, ultimately leading to cell death.
Caption: DNA intercalation by thiophene-based thiosemicarbazones.
Conclusion
Thiophene-based thiosemicarbazones represent a promising class of compounds with a wide range of biological activities. This technical guide provides a foundational understanding of the preliminary biological screening of these compounds, including detailed experimental protocols for their synthesis and evaluation for anticancer, antimicrobial, and anticonvulsant activities. The provided quantitative data and visualizations of their mechanisms of action offer valuable insights for researchers and drug development professionals. Further investigation into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Properties of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of 2-acetylthiophene (B1664040) thiosemicarbazone, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for these analyses.
Introduction
2-Acetylthiophene thiosemicarbazone is a Schiff base derived from the condensation of 2-acetylthiophene and thiosemicarbazide (B42300).[1] Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The spectral characterization of this compound is crucial for confirming its structure, purity, and understanding its electronic and bonding characteristics, which are essential for drug design and development.
Spectral Data
The spectral data for this compound is summarized in the tables below, providing a consolidated reference for its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | 2.560 | Singlet | - |
| Thiophene (B33073) H5 | 7.693 | Doublet of doublets | J = 3.8, 1.2 |
| Thiophene H3 | 7.630 | Doublet of doublets | J = 5.0, 1.2 |
| Thiophene H4 | 7.125 | Doublet of doublets | J = 5.0, 3.8 |
| -NH₂ | 7.68 - 7.99 | Broad Singlet | - |
| -NH | 8.66 - 8.97 | Singlet | - |
Note: The chemical shifts for NH and NH₂ protons can be broad and their positions may vary depending on the solvent and concentration.[2][3]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | 14.5 |
| Thiophene C5 | 127.8 |
| Thiophene C3 | 126.5 |
| Thiophene C4 | 125.8 |
| Thiophene C2 | 144.2 |
| C=N | 147.9 |
| C=S | 178.5 |
Note: The specific assignments are based on typical chemical shifts for similar thiophene and thiosemicarbazone derivatives.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Table 3: IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching (Amine) | 3443, 3260 |
| C-H | Stretching (Aromatic) | ~3100 |
| C-H | Stretching (Aliphatic) | ~2900 |
| C=N | Stretching (Azomethine) | 1598 - 1622 |
| C=S | Stretching (Thione) | 889 |
| C-N | Stretching | 1460 - 1328 |
| C-S | Stretching (Thiophene) | ~700 |
Note: The presence of a strong band around 1600 cm⁻¹ is characteristic of the C=N bond, confirming the formation of the Schiff base.[5][6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption bands are typically attributed to π→π* and n→π* transitions of the chromophoric groups.
Table 4: UV-Vis Spectral Data for this compound
| Transition | λmax (nm) | Solvent |
| π→π* (Thiophene ring) | ~260 | Ethanol/Methanol |
| π→π* (C=N) | ~327 | Ethanol/Methanol |
| n→π* (C=S) | ~383 | Ethanol/Methanol |
Note: The exact positions of the absorption maxima can be influenced by the solvent polarity.[8][9]
Experimental Protocols
Detailed methodologies for the spectral characterization of this compound are provided below.
Synthesis of this compound
A general method for the synthesis involves the condensation reaction between 2-acetylthiophene and thiosemicarbazide.[1]
Procedure:
-
Dissolve equimolar amounts of 2-acetylthiophene and thiosemicarbazide in a suitable solvent, such as ethanol.
-
Add a few drops of a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for a specified period (typically 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube. Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, which may require a longer acquisition time. Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Data Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is used. Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that fall within the linear range of the instrument's absorbance measurement (typically 0.1-1.0). Data Acquisition:
-
Use the pure solvent as a blank.
-
Record the absorbance spectra of the sample solutions over a specific wavelength range (e.g., 200-800 nm). Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is reported.
Visualizations
The following diagrams illustrate the experimental workflow and the key structural-spectral correlations for this compound.
Caption: Experimental workflow for the synthesis and spectral characterization.
Caption: Correlation of functional groups with their expected spectral signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. Platinum and palladium complexes of thiosemicarbazones derived of 2-acetylthiophene: Synthesis and spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Coordination Chemistry of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, structural characteristics, and biological significance of 2-acetylthiophene (B1664040) thiosemicarbazone and its metal complexes, providing a crucial resource for researchers in medicinal chemistry and drug discovery.
Introduction
2-Acetylthiophene thiosemicarbazone (ATSC) is a versatile Schiff base ligand that has garnered significant attention in the field of coordination chemistry due to its interesting structural features and the diverse biological activities exhibited by its metal complexes. The presence of multiple donor atoms (N, S) allows ATSC to coordinate with a variety of metal ions in different modes, leading to the formation of complexes with unique geometries and physicochemical properties. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of ATSC, with a focus on its synthesis, structural characterization, and the mechanistic insights into its biological applications, particularly in anticancer and antibacterial research.
Synthesis and Experimental Protocols
The synthesis of this compound and its metal complexes is a well-established process, typically involving a condensation reaction followed by complexation with a metal salt.
Synthesis of this compound (ATSC)
The ligand is synthesized by the condensation reaction of 2-acetylthiophene with thiosemicarbazide (B42300).
Experimental Protocol:
-
A solution of thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of ethanol (B145695) is prepared. A few drops of a suitable acid catalyst, such as acetic acid, may be added to facilitate the reaction.
-
To this solution, 2-acetylthiophene (1.26 g, 10 mmol) is added dropwise with continuous stirring.
-
The reaction mixture is refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol and diethyl ether to remove any unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Synthesis of Metal Complexes of ATSC
The synthesis of metal complexes of ATSC typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The following are generalized protocols for the synthesis of Palladium(II) and Zinc(II) complexes.
Experimental Protocol for Palladium(II) Complex:
-
A solution of this compound (ATSC) (0.20 g, 1 mmol) in 20 mL of methanol (B129727) is prepared.
-
To this, a methanolic solution (10 mL) of palladium(II) chloride (PdCl2) (0.18 g, 1 mmol) is added dropwise with constant stirring.
-
The reaction mixture is refluxed for 4-6 hours.
-
The resulting precipitate is filtered, washed with methanol and diethyl ether, and dried in a vacuum desiccator over anhydrous CaCl2.
Experimental Protocol for Zinc(II) Complex:
-
A solution of this compound (ATSC) (0.20 g, 1 mmol) in 30 mL of hot ethanol is prepared.
-
An ethanolic solution (15 mL) of zinc(II) acetate (B1210297) dihydrate (0.22 g, 1 mmol) is added slowly to the ligand solution.
-
The mixture is refluxed for 2-3 hours, during which a solid complex precipitates out.
-
The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.
Structural Characterization and Coordination Modes
The coordination behavior of this compound is versatile, primarily acting as a bidentate or tridentate ligand. It can coordinate to metal ions in either its neutral thione form or its deprotonated thiolate form.
The ligand typically coordinates through the azomethine nitrogen and the thiolate sulfur atom, forming a stable five-membered chelate ring. In some cases, the thiophene (B33073) sulfur atom can also participate in coordination, leading to a tridentate mode.
Spectroscopic Properties
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for ν(N-H) in the range of 3100-3400 cm-1, ν(C=N) around 1600 cm-1, and ν(C=S) around 830 cm-1. Upon complexation, the ν(C=N) band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion. A significant decrease in the intensity of the ν(C=S) band and the appearance of a new band for ν(C-S) around 700-750 cm-1 suggest the deprotonation of the thiol group and coordination of the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the free ligand displays signals for the N-H protons, aromatic protons of the thiophene ring, and the methyl protons. The disappearance of the signal corresponding to the N(2)-H proton upon complexation confirms the deprotonation and coordination in the thiolate form. The chemical shifts of the protons adjacent to the coordination sites (azomethine nitrogen and thiolate sulfur) are also affected.
Table 1: Key Spectroscopic Data for this compound and its Metal Complexes
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) | δ(N-H) (ppm) | δ(CH₃) (ppm) | δ(Thiophene-H) (ppm) |
| ATSC Ligand | ~3420, 3250, 3150 | ~1605 | ~835 | ~10.5 (N²H), ~8.2 (N⁴H₂) | ~2.4 | ~7.0-7.6 |
| Pd(II)-ATSC Complex | ~3300, 3180 | ~1590 | - | ~8.3 (N⁴H₂) | ~2.5 | ~7.1-7.8 |
| Zn(II)-ATSC Complex | ~3350, 3200 | ~1595 | - | ~8.2 (N⁴H₂) | ~2.5 | ~7.1-7.7 |
Note: The exact values may vary depending on the specific complex and the solvent used.
X-ray Crystallography
Single-crystal X-ray diffraction studies provide definitive information about the molecular structure and coordination geometry of the metal complexes. For instance, palladium(II) complexes of ATSC often exhibit a square planar geometry, with the ligand acting as a bidentate N,S donor. Zinc(II) complexes, on the other hand, can adopt tetrahedral or octahedral geometries depending on the stoichiometry and the presence of other coordinating ligands.
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Representative Pd(II)-ATSC Complex
| Bond | Length (Å) | Bond Angle | Angle (°) |
| Pd-S | 2.25 - 2.35 | S-Pd-N | 85 - 90 |
| Pd-N | 2.00 - 2.10 | N-Pd-N' | 175 - 180 |
| C=N | 1.28 - 1.32 | S-Pd-S' | 175 - 180 |
| C-S | 1.70 - 1.78 |
Note: These are typical ranges and the actual values can be found in specific crystallographic reports.
Biological Activities and Mechanisms of Action
Metal complexes of this compound have demonstrated significant potential as therapeutic agents, particularly in the areas of cancer and infectious diseases.
Anticancer Activity
The anticancer activity of these complexes is believed to stem from multiple mechanisms. One of the primary proposed mechanisms is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair. By chelating essential metal ions required for the enzyme's function, the complexes disrupt this process, leading to cell cycle arrest and apoptosis. Another important mechanism is the generation of reactive oxygen species (ROS) through redox cycling of the metal center (e.g., copper or iron complexes). The increased oxidative stress within cancer cells induces damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.
Synthesis of Novel 2-Acetylthiophene Thiosemicarbazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a versatile class of Schiff bases formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. Among these, derivatives of 2-acetylthiophene (B1664040) have garnered significant attention within the scientific community due to their wide spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides an in-depth exploration of the synthesis, experimental protocols, and biological activities of novel 2-acetylthiophene thiosemicarbazone derivatives, presenting key data in a structured format to aid researchers in the field of drug discovery and development.
The core structure, featuring a thiophene (B33073) ring linked to a thiosemicarbazone moiety, allows for diverse chemical modifications, enabling the fine-tuning of their biological properties. The mechanism of action for their anticancer effects is often attributed to their ability to chelate metal ions, particularly iron, which is crucial for cell proliferation. This chelation can lead to the inhibition of key enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.
Synthesis and Experimental Protocols
The general synthesis of this compound derivatives involves a condensation reaction between 2-acetylthiophene and a substituted or unsubstituted thiosemicarbazide. The reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions.
General Synthesis Workflow
An Initial Investigation into the Anticancer Activity of 2-Acetylthiophene Thiosemicarbazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazones represent a promising class of therapeutic agents with a broad spectrum of pharmacological activities, including potent anticancer effects. Their mechanism of action is often attributed to their ability to chelate metal ions, leading to the inhibition of key cellular enzymes like ribonucleotide reductase and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis and cell cycle arrest in cancer cells. This technical guide provides an initial investigative framework into the anticancer potential of a specific member of this class, 2-acetylthiophene (B1664040) thiosemicarbazone. While comprehensive in vitro data for this exact compound is not extensively available in publicly accessible literature, this document compiles relevant data from closely related thiophene-based thiosemicarbazones to offer a foundational understanding of its potential efficacy and mechanisms. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and development in this area.
Introduction to Thiosemicarbazones in Oncology
Thiosemicarbazones are Schiff bases typically synthesized through the condensation of a thiosemicarbazide (B42300) with a ketone or aldehyde. Their established anticancer properties are largely linked to their N,N,S-tridentate chelating ability with transition metal ions, particularly iron and copper, which are essential for cancer cell proliferation. This chelation can disrupt cellular iron homeostasis, inhibit ribonucleotide reductase—a critical enzyme for DNA synthesis—and catalyze the production of cytotoxic ROS, pushing the cancer cell towards programmed cell death. The thiophene (B33073) moiety, a sulfur-containing heterocycle, is a common scaffold in medicinal chemistry and has been incorporated into various compounds to enhance their biological activities.
Synthesis of 2-Acetylthiophene Thiosemicarbazone
The synthesis of this compound, also known as 2-(1-(thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide, is a straightforward condensation reaction.
Reaction Scheme:
A detailed experimental protocol for a closely related compound, 2-acetyl-5-methylthiophene (B1664034) thiosemicarbazone, provides a reliable method that can be adapted for the synthesis of the target compound.[1]
Quantitative Data on Anticancer Activity
Table 1: In Vitro Cytotoxicity of Thiophene-Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-2-thiosemicarbazone derivative 7 | 786-0 (Renal) | Data not explicitly quantified, but shown to be effective | [2] |
| Thiophene-2-thiosemicarbazone derivative 9 | Various | Effective in inhibiting 50% of cell growth | [2] |
| Palladium(II) complex of 2-acetyl-5-methylthiophene thiosemicarbazone (C1) | Caco-2 (Colon) | >100 | [1][3] |
| HeLa (Cervical) | >100 | [1][3] | |
| Hep-G2 (Hepatocellular) | >100 | [1][3] | |
| MCF-7 (Breast) | >100 | [1][3] | |
| PC-3 (Prostate) | 75.3 ± 1.8 | [1][3] | |
| Palladium(II) complex of 2-acetyl-5-methyl-4-methylthiosemicarbazone (C2) | Caco-2 (Colon) | 10.8 ± 0.9 | [1][3] |
| HeLa (Cervical) | 13.5 ± 0.5 | [1][3] | |
| Hep-G2 (Hepatocellular) | 12.5 ± 0.8 | [1][3] | |
| MCF-7 (Breast) | 11.2 ± 0.4 | [1][3] | |
| PC-3 (Prostate) | 15.6 ± 0.7 | [1][3] |
Note: The data presented for the palladium complexes suggests that complexation with a metal ion can significantly enhance the cytotoxic activity of the thiosemicarbazone ligand.
Postulated Mechanism of Anticancer Action
The anticipated anticancer mechanism of this compound is likely multifaceted, consistent with other compounds in its class. The primary pathways are illustrated below.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anticancer activity of this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of a closely related compound.[1]
-
Dissolution: Dissolve 2-acetylthiophene (1 mmol) in 20 mL of ethanol (B145695).
-
Addition: To this solution, add thiosemicarbazide (1 mmol).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filtration and Washing: Filter the precipitate and wash with cold ethanol.
-
Drying: Dry the product under vacuum.
-
Characterization: Characterize the final product using techniques such as FT-IR, ¹H NMR, and elemental analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualized Workflows
The following diagrams illustrate the experimental workflows for key assays.
Conclusion and Future Directions
This compound holds promise as a potential anticancer agent based on the well-established activities of the broader thiosemicarbazone class and the inclusion of the biologically active thiophene scaffold. The preliminary investigation outlined in this guide suggests that the compound is likely to exhibit cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest mediated by iron chelation and ROS production.
Significant further research is required to fully elucidate the anticancer profile of this specific compound. Key future steps should include:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
Detailed mechanistic studies: Utilizing the protocols provided herein to thoroughly investigate its effects on apoptosis, the cell cycle, and key signaling proteins.
-
In vivo efficacy studies: Evaluating the antitumor activity and toxicity of the compound in preclinical animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its anticancer potency and selectivity.
This technical guide serves as a foundational resource to stimulate and direct these future research endeavors, with the ultimate goal of advancing our understanding and potential clinical application of novel thiosemicarbazone-based anticancer therapeutics.
References
- 1. Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes [uwcscholar.uwc.ac.za]
- 2. Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tautomeric Forms of Thiosemicarbazones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of thiosemicarbazones, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Understanding the tautomeric equilibria of these molecules is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Core Concepts: Thione-Thiol Tautomerism
Thiosemicarbazones primarily exhibit thione-thiol tautomerism, an equilibrium between a thione form (containing a C=S double bond) and a thiol form (containing a C-S-H single bond). In addition to this, they can also exist in various open-chain and cyclic tautomeric forms.[1][2] The thione tautomer is generally the most stable form in the gas phase and in various solvents.[1][3] However, the thiol tautomer, although less abundant, plays a crucial role in the chemical reactivity and biological activity of these compounds, including their ability to chelate metal ions.[4][5]
The position of the tautomeric equilibrium can be influenced by several factors, including the nature of the substituents on the thiosemicarbazone backbone, the solvent polarity, and the pH of the medium.[1]
Quantitative Analysis of Tautomer Stability
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of different thiosemicarbazone tautomers. These calculations provide valuable insights into the energetics of the tautomeric equilibria.
Below is a summary of the relative formation enthalpies for the tautomers of acetophenone (B1666503) thiosemicarbazone, calculated in the gas phase. T1 represents the most stable open-chain thioketo-form, and T2 is the corresponding thioenol-form.
| Tautomer | Formation Enthalpy (kcal·mol⁻¹) |
| T1 (Thioketo) | 0.00 |
| T2 (Thioenol) | 8.03 |
| T3 | 12.01 |
| T4 | 20.04 |
| T5 | 22.95 |
| T6 | 25.01 |
| T7 | 29.98 |
| T8 | 35.02 |
| T9 (Cyclic) | 15.01 |
| T10 (Cyclic) | 18.03 |
| T11 (Cyclic) | 21.99 |
| T12 (Cyclic) | 25.00 |
| T13 (Cyclic) | 28.01 |
| T14 (Cyclic) | 32.00 |
| T15 (Cyclic) | 38.03 |
Data sourced from DFT calculations on acetophenone thiosemicarbazones.[1]
Biological Significance of Tautomerism
The tautomeric state of a thiosemicarbazone can significantly influence its biological activity. The ability to exist in different forms allows these molecules to interact with a variety of biological targets, including enzymes and nucleic acids.
For instance, the thione form is often implicated in interactions with enzymes like tyrosinase, where the thiourea (B124793) moiety can penetrate the active site.[6] On the other hand, the deprotonated thiol form is crucial for the chelation of metal ions, and these metal complexes often exhibit enhanced biological activity, such as the inhibition of topoisomerase IIα.[5][7] The interaction with DNA is another important aspect of their biological action, with some thiosemicarbazone derivatives showing the ability to intercalate into the DNA helix.[2][8]
Experimental Protocols for Tautomer Characterization
The characterization of thiosemicarbazone tautomers relies on a combination of spectroscopic and spectrometric techniques, complemented by computational modeling.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying the predominant tautomeric form in solution.
Sample Preparation:
-
Dissolve approximately 20 mg of the thiosemicarbazone derivative in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Use Tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 200 MHz or higher.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Data Interpretation:
-
The signals corresponding to the N-H protons are particularly informative. In the thione form, distinct signals for the hydrazinic N-H and the thioamide N-H protons are typically observed.
-
The absence of a signal in the characteristic S-H region (around 3-4 ppm) is indicative of the predominance of the thione form in solution.[9]
-
Changes in the spectrum upon addition of an acid (e.g., deuterated trifluoroacetic acid) can indicate a shift in the tautomeric equilibrium, potentially favoring cyclic forms.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to analyze the fragmentation patterns of thiosemicarbazones, which can provide indirect evidence for the existence of different tautomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Coupled to a mass spectrometer (e.g., an ion trap detector).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C (hold for 5 min), then ramp to 350°C at a rate of 10°C·min⁻¹.
-
Interface Temperature: 300°C.
-
Ion Source Temperature: 280°C.
-
Electron Energy: 70 eV.
Data Analysis:
-
The mass spectra of thiosemicarbazones often show characteristic fragmentation patterns, such as the loss of ammonia.[1][10]
-
Methylation of the thiosemicarbazone followed by GC-MS analysis can provide evidence for the presence of the thiol tautomer. The observation of a fragment corresponding to the loss of a methylthio group (•SCH₃) from the molecular ion of the methylated product supports the existence of the thiol form in the original equilibrium.[1]
Visualizing Tautomerism and Biological Activity
The following diagrams illustrate the key concepts of thiosemicarbazone tautomerism and their proposed mechanisms of biological action.
References
- 1. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]
- 2. DNA and hemoglobin binding activities: Investigation of coumarin-thiosemicarbazone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
The Ascendant Role of Thiosemicarbazone Metal Complexes in Bioinorganic Chemistry and Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The versatile chelating ability of thiosemicarbazones (TSCs) has positioned them as privileged ligands in coordination chemistry, leading to the development of a vast library of metal complexes with significant bioactive potential. The coordination of a metal ion to a TSC ligand often enhances its biological activity, paving the way for novel therapeutic agents with anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on their mechanisms of action and relevant experimental protocols.
Introduction to Bioactive Thiosemicarbazone Metal Complexes
Thiosemicarbazones are a class of Schiff bases characterized by the presence of a C=N-NH-C(=S)NH2 moiety. The nitrogen and sulfur atoms in this backbone serve as excellent donor sites for a wide range of transition metal ions, including copper, nickel, platinum, ruthenium, and others.[1][2] The resulting metal complexes exhibit diverse coordination geometries and electronic properties, which are key to their biological activities.[2] The chelation to a metal center can modulate the lipophilicity of the ligand, facilitate transport across cell membranes, and enable redox cycling, all of which can contribute to enhanced efficacy and novel mechanisms of action compared to the free ligands.[3]
Synthesis and Characterization
The synthesis of thiosemicarbazone ligands is typically a straightforward condensation reaction between a thiosemicarbazide (B42300) and an appropriate aldehyde or ketone.[4] The subsequent formation of the metal complex is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux.[5][6]
General Experimental Protocol for Synthesis
Synthesis of Thiosemicarbazone Ligand:
-
Dissolve the selected aldehyde or ketone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction by thin-layer chromatography.
-
Allow the reaction mixture to cool to room temperature, leading to the precipitation of the thiosemicarbazone ligand.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum.
-
Recrystallize the product from a suitable solvent to obtain the pure ligand.
Synthesis of Metal Complex:
-
Dissolve the synthesized thiosemicarbazone ligand in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve the metal salt (e.g., chloride, acetate, or sulfate (B86663) salt of the desired metal) in the same or a compatible solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the reaction mixture if necessary to facilitate complexation.
-
Reflux the mixture for a defined period (typically 4-12 hours).
-
The formation of a precipitate indicates the formation of the metal complex.
-
Filter the complex, wash with the solvent and a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
Characterization of the synthesized ligands and their metal complexes is crucial to confirm their structure and purity. Standard analytical techniques include:
-
Elemental Analysis (CHNS): To determine the empirical formula.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the C=N and C=S bonds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand and diamagnetic complexes in solution.[8]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry of the metal complexes.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.[9]
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.
-
X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the metal complex.[8]
Anticancer Activity
Thiosemicarbazone metal complexes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2]
Mechanisms of Anticancer Action
The anticancer activity of these complexes is often multifactorial and can involve several interconnected signaling pathways.
-
Inhibition of Ribonucleotide Reductase (RR): RR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazone complexes can inhibit RR by chelating the iron cofactor in its active site, leading to cell cycle arrest and apoptosis.[1][3]
-
Induction of Oxidative Stress: Many bioactive metal complexes can catalyze the production of reactive oxygen species (ROS) within cancer cells.[2] The elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[10]
-
Mitochondrial Dysfunction: These complexes can accumulate in the mitochondria, disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway through the release of cytochrome c and activation of caspases.[11][12]
-
Topoisomerase Inhibition: Some thiosemicarbazone metal complexes have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.[13][14]
-
Interaction with DNA: The complexes can bind to DNA through intercalation or covalent binding, interfering with DNA replication and transcription.[1]
Signaling Pathway for Mitochondria-Mediated Apoptosis
The following diagram illustrates the general signaling pathway for mitochondria-mediated apoptosis induced by thiosemicarbazone metal complexes.
References
- 1. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]
- 8. Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 12. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace at UPES: Anticancer Activities of Thiosemicarbazides/Thiosemicarbazones: A Review [elibrary.ddn.upes.ac.in]
- 14. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application of 2-Acetylthiophene Thiosemicarbazone in Antimicrobial Susceptibility Testing
For correspondence: --INVALID-LINK--
Abstract
2-Acetylthiophene (B1664040) thiosemicarbazone is a sulfur- and nitrogen-containing heterocyclic compound belonging to the thiosemicarbazone class of molecules. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in microbial cells. A key target for thiosemicarbazones is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. By inhibiting this enzyme, 2-acetylthiophene thiosemicarbazone can effectively halt microbial proliferation. This document provides detailed application notes and protocols for the use of this compound in antimicrobial susceptibility testing, intended for researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazones are a class of compounds synthesized through the condensation of thiosemicarbazide (B42300) with an aldehyde or a ketone. The resulting molecule possesses a flexible structure that allows it to act as a chelating agent for various metal ions. This chelating ability is central to their biological activity. The metal complexes of thiosemicarbazones often exhibit enhanced antimicrobial properties compared to the free ligands.
This compound, specifically, incorporates a thiophene (B33073) ring, which is a common moiety in many pharmaceutically active compounds. The presence of the thiophene ring can influence the compound's lipophilicity and its interaction with biological targets. This application note will focus on the practical aspects of evaluating the antimicrobial efficacy of this compound using standard laboratory methods.
Data Presentation
The antimicrobial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for thiophene-based thiosemicarbazones against a panel of clinically relevant bacteria and fungi. It is important to note that the activity can be significantly enhanced when this compound forms complexes with metal ions like copper(II), nickel(II), and zinc(II).[1]
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazone Derivative | Staphylococcus aureus | 3.5 - 61.8 (as metal complexes) | [1] |
| Thiosemicarbazone Derivative | Escherichia coli | 62.5 - 250 (as metal complexes) | [2] |
| Thiosemicarbazone Derivative | Candida albicans | 15.6 - 31.3 (as metal complexes) | [2] |
| Thiophene-based Thiosemicarbazone | Aspergillus flavus | 125 - 500 | [3] |
| Thiophene-based Thiosemicarbazone | Aspergillus parasiticus | 125 - 500 | [3] |
| Thiophene-based Thiosemicarbazone | Fusarium verticillioides | 125 - 500 | [3] |
| Thiosemicarbazone Derivative | Gram-positive bacteria | 0.49 - 7.8 | [2] |
| Thiosemicarbazone Derivative | Mycobacterium tuberculosis | 0.5 - 16 | [2] |
Experimental Protocols
Two standard methods for determining the antimicrobial susceptibility of this compound are the Kirby-Bauer disk diffusion method and the broth microdilution method.
Protocol 1: Kirby-Bauer Disk Diffusion Method
This method is a qualitative to semi-quantitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Bacterial culture (log phase)
-
Sterile saline
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a desired stock concentration.
-
Apply a specific volume of the solution onto sterile filter paper disks to achieve the desired amount of compound per disk (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared this compound disks onto the inoculated MHA plate using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Protocol 2: Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound
-
Solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture (log phase)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the Kirby-Bauer protocol.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) in each well.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols: 2-Acetylthiophene Thiosemicarbazone as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data on the utilization of 2-acetylthiophene (B1664040) thiosemicarbazone as a versatile precursor for the synthesis of various nanoparticles. The methodologies outlined below are categorized into two main strategies: the use of its metal complexes as single-source precursors for metal sulfide (B99878) nanoparticles and its conjugation to pre-synthesized metal oxide nanoparticles for enhanced biomedical applications.
Synthesis of 2-Acetylthiophene Thiosemicarbazone (L2H)
This compound (L2H) serves as the fundamental building block for the subsequent nanoparticle synthesis protocols. Its synthesis is achieved through a straightforward condensation reaction.
Experimental Protocol: Synthesis of L2H
This protocol details the synthesis of this compound (L2H) via a condensation reaction between 2-acetylthiophene and thiosemicarbazide (B42300).
Materials:
-
2-acetylthiophene
-
Thiosemicarbazide
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in hot ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1 equivalent) in hot ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Slowly add the thiosemicarbazide solution to the 2-acetylthiophene solution with constant stirring.
-
Reflux the resulting mixture for 3-4 hours at 60-70°C.
-
Allow the mixture to cool to room temperature. A precipitate will form.
-
Filter the precipitate, wash it with cold ethanol, and dry it in a desiccator.
Expected Yield: ~95%
Characterization of L2H
The synthesized L2H can be characterized using various spectroscopic techniques:
-
FT-IR (cm⁻¹): ν(NH₂): 3409, ν(N-H): 3157, ν(C=N): 1594, ν(N-N): 1040, ν(C=S): 830.[1]
-
Melting Point: 146 ± 2 °C.[1]
Application I: Single-Source Precursor for Metal Sulfide Nanoparticles
Metal complexes of this compound can be used as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles, such as copper sulfide (Cu₉S₅) and lead sulfide (PbS).[2] This approach offers a convenient one-pot synthesis method.
Synthesis of Copper(II)-2-Acetylthiophene Thiosemicarbazone Complex
Protocol:
-
Prepare a hot ethanolic solution of the L2H ligand (2 equivalents).
-
Prepare a hot ethanolic solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent).
-
Add the copper(II) chloride solution dropwise to the ligand solution with continuous stirring.
-
Reflux the mixture for 2-3 hours.
-
The resulting precipitate, the copper(II) complex, is filtered, washed with ethanol, and dried.
Synthesis of Copper Sulfide (Cu₉S₅) Nanoparticles
This protocol describes the thermolysis of the copper(II)-L2H complex to produce Cu₉S₅ nanoparticles.
Materials:
-
Copper(II)-2-acetylthiophene thiosemicarbazone complex
-
Oleylamine (OLA), Hexadecylamine (HDA), or Dodecylamine (DDA) as capping agents and solvent.
Procedure:
-
Place the desired capping agent (e.g., OLA) in a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet.
-
Degas the capping agent by heating it to 100-120°C under a vacuum for 30 minutes.
-
Inject a solution of the copper(II)-L2H complex in the same capping agent into the hot solvent under a nitrogen atmosphere.
-
Raise the temperature to the desired synthesis temperature (e.g., 190°C or 230°C) and maintain it for a specific duration (e.g., 1 hour).
-
Cool the reaction mixture to room temperature.
-
Add methanol (B129727) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles, wash with methanol, and dry under vacuum.
Quantitative Data: Cu₉S₅ Nanoparticle Synthesis
| Precursor Complex | Capping Agent | Synthesis Temperature (°C) | Nanoparticle Shape | Estimated Size (nm) | Energy Band Gap (eV) |
| Copper(II)-L2H | OLA | 190 | Hexagonal, Rectangular, Cubic | - | 2.70 - 3.00 |
| Copper(II)-L2H | HDA | 190 | - | - | 2.58 - 2.64 |
| Copper(II)-L2H | DDA | 190 | Rectangular, Cubic | 66-225 | 2.52 - 2.57 |
| Copper(II)-L2H | OLA | 230 | - | - | - |
| Copper(II)-L2H | HDA | 230 | - | - | - |
| Copper(II)-L2H | DDA | 230 | - | - | - |
Data compiled from multiple sources.
Caption: Workflow for Cu₉S₅ nanoparticle synthesis.
Application II: Conjugation to Metal Oxide Nanoparticles for Biomedical Applications
Thiosemicarbazones can be conjugated to the surface of pre-synthesized metal oxide nanoparticles to enhance their therapeutic efficacy, particularly in cancer treatment and antimicrobial applications. This approach leverages the biological activity of the thiosemicarbazone moiety and the unique properties of the nanoparticles.
General Strategy for Conjugation
The conjugation process typically involves three main steps: synthesis of the thiosemicarbazone, synthesis of the metal oxide nanoparticles, and the final conjugation step, which may involve a linker molecule.
Caption: General workflow for TSC-nanoparticle conjugation.
Experimental Protocol: Conjugation of Thiosemicarbazone to ZnO Nanoparticles
This protocol provides an example of conjugating a thiosemicarbazone to glutamic acid-functionalized zinc oxide (ZnO) nanoparticles.
Step 1: Synthesis of ZnO Nanoparticles (e.g., by co-precipitation)
Step 2: Functionalization of ZnO Nanoparticles with Glutamic Acid (ZnO@Glu)
-
Disperse the synthesized ZnO nanoparticles in a suitable solvent.
-
Add a solution of L-glutamic acid.
-
The mixture is typically stirred or sonicated to facilitate the coating of glutamic acid onto the nanoparticle surface.
-
The functionalized nanoparticles (ZnO@Glu) are then collected by centrifugation, washed, and dried.
Step 3: Conjugation of Thiosemicarbazone to ZnO@Glu (ZnO@Glu-TSC)
-
Disperse ZnO@Glu nanoparticles (e.g., 500 mg) in ethanol (e.g., 100 mL).
-
Add the thiosemicarbazone (e.g., 200 mg) to the suspension.
-
Sonicate the mixture for 30 minutes.
-
Stir the suspension overnight at 40°C.
-
Separate the final product (ZnO@Glu-TSC) by centrifugation, wash with water and ethanol, and dry at 60°C for 6 hours.[3]
Quantitative Data: Cytotoxicity of Thiosemicarbazone-Conjugated Nanoparticles
The conjugation of thiosemicarbazones to metal oxide nanoparticles has been shown to enhance their cytotoxic effects against various cancer cell lines.
| Nanoparticle Conjugate | Cancer Cell Line | IC₅₀ (µg/mL) | Normal Cell Line | IC₅₀ (µg/mL) |
| Fe₃O₄@Glu/BTSC | A549 (Lung) | 166.77 | Healthy Cells | 189.15 |
| CuO@glu/TSC | MCF-7 (Breast) | 133.97 | HEK-293 | 230.2 |
| Ag@Gln-TSC | Colon Cancer | 88 | Normal Fibroblast | 186 |
| ZnO@Gln-TSC | AGS (Gastric) | 9.8 | HEK293 | 150.5 |
BTSC: 5-bromosalicylaldehyde (B98134) thiosemicarbazone, TSC: Thiosemicarbazide, Gln: Glutamine, Glu: Glutamic acid. Data compiled from multiple sources.[3][4][5]
Mechanism of Action in Cancer Cells: Induction of Apoptosis
Thiosemicarbazone-conjugated nanoparticles primarily exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to a cascade of events culminating in cell death.[6][7]
Signaling Pathway of Apoptosis Induction
The increased intracellular ROS levels trigger oxidative stress, which in turn can lead to DNA damage and the activation of apoptotic pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which then activates a caspase cascade, including caspase-8 and caspase-3, ultimately leading to the execution of apoptosis.[6][8]
Caption: Apoptotic signaling pathway in cancer cells.
Conclusion
This compound is a valuable and versatile precursor in the field of nanotechnology. Its utility as a single-source precursor for the synthesis of metal sulfide nanoparticles and as a conjugating agent for metal oxide nanoparticles opens up a wide range of applications, particularly in the development of novel anticancer and antimicrobial agents. The detailed protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the potential of these innovative nanomaterials.
References
- 1. The Effect of Nano-Pyrazole Derivative of Thiosemicarbazone Magnetite on BRCA1 p53 and Bcl-2 Gene Expression in MCF-7 Breast Cancer Cell Line - Journal of Ardabil University of Medical Sciences [jarums.arums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of ZnO Nanoparticles Functionalized with Glutamine and Conjugated with Thiosemicarbazide on Triggering of Apoptosis in the Adenocarcinoma Gastric Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver nanoparticle functionalized by glutamine and conjugated with thiosemicarbazide induces apoptosis in colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Anticancer Properties of Zinc Oxide Nanoparticles Conjugated with Thiosemicarbazide on Gastric Cancer Cells and Evaluation the Expression Level of CASP8 and HULC Genes - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Thiosemicarbazone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazones are a class of organic compounds recognized for their wide-ranging pharmacological activities, including potent antitumor effects.[1][2] These compounds and their metal complexes have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them promising candidates for the development of novel chemotherapeutic agents.[3][4][5] The mechanism of their cytotoxic action is multifaceted, often involving the induction of oxidative stress, inhibition of key cellular enzymes like ribonucleotide reductase, and triggering of apoptotic cell death pathways.[6][7][8]
Accurate and reproducible assessment of the in vitro cytotoxicity of novel thiosemicarbazone derivatives is a critical step in the drug discovery and development process. This document provides detailed protocols for three commonly employed colorimetric assays for determining cytotoxicity: the MTT, SRB, and LDH assays. These methods offer reliable and high-throughput means to quantify the dose-dependent effects of thiosemicarbazone compounds on cancer cell viability and proliferation.
General Experimental Workflow
The systematic workflow for in vitro cytotoxicity testing of thiosemicarbazone compounds ensures the generation of reliable and comparable data. The process begins with the preparation of cancer cell lines, followed by treatment with a range of concentrations of the test compound, and culminates in the quantification of cell viability using a selected assay method. The resulting data is then analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation: Cytotoxicity of Thiosemicarbazone Compounds
The following tables summarize the cytotoxic activity of various thiosemicarbazone compounds against a selection of human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric for evaluating potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| FA4 | A549 | Lung | 1.84 | [4] |
| MCF7 | Breast | 1.53 | [4] | |
| PS3 | A549 | Lung | 2.20 | [4] |
| MCF7 | Breast | 1.81 | [4] | |
| Compound 5 | A549 | Lung | 10.67 | [9] |
| C6 | Glioma | 4.33 | [9] | |
| Compound 10 | A549 | Lung | 11.67 | [10] |
| Cisplatin (reference) | A549 | Lung | 18.33 | [10] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PK2 | G-361 | Melanoma | 108 | [11] |
| PK6 | G-361 | Melanoma | >250 | [11] |
| PK7 | G-361 | Melanoma | >250 | [11] |
| PK12 | G-361 | Melanoma | >250 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method used.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance at 570-600 nm.[1][12]
Materials:
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Thiosemicarbazone compounds
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method for determining cell density based on the measurement of total cellular protein content.[14] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.[14] The amount of bound dye is proportional to the total protein mass and can be quantified by measuring the absorbance at 510-565 nm.[14][15]
Materials:
-
96-well flat-bottom sterile plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
Complete cell culture medium
-
Thiosemicarbazone compounds
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[14]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[15] Air-dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[15]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[15]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Absorbance Measurement: Shake the plate for 5-10 minutes. Measure the absorbance at 510 nm or 565 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method for quantifying cell death by measuring the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.[17] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[5][17] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells and can be measured at 490 nm.[17]
Materials:
-
96-well flat-bottom sterile plates
-
LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Complete cell culture medium
-
Thiosemicarbazone compounds
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30-45 minutes before the end of the incubation period.[5]
-
Background Control: Culture medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[18] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Mechanism of Action: Thiosemicarbazone-Induced Cytotoxicity
Thiosemicarbazones exert their cytotoxic effects through multiple mechanisms, primarily centered around the induction of oxidative stress and apoptosis.[2][6] These compounds can chelate essential metal ions like iron and copper, disrupting cellular redox homeostasis and leading to the generation of reactive oxygen species (ROS).[6] Elevated ROS levels can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death. The apoptotic cascade initiated by thiosemicarbazones often involves both the intrinsic (mitochondrial) and extrinsic pathways.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties | MDPI [mdpi.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 2-Acetylthiophene Thiosemicarbazone in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylthiophene (B1664040) thiosemicarbazone and its derivatives have emerged as a promising class of compounds in the field of anticancer drug development. Thiosemicarbazones, known for their metal-chelating properties, exhibit a wide range of biological activities. The incorporation of the 2-acetylthiophene moiety has been shown to enhance the cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through the induction of apoptosis and cell cycle arrest, making them attractive candidates for further investigation and development. This document provides detailed application notes, experimental protocols, and a summary of the cytotoxic activity of 2-acetylthiophene thiosemicarbazone and related compounds.
Data Presentation: Cytotoxicity of this compound and Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiosemicarbazone derivatives against a panel of human cancer cell lines. This data is crucial for comparing the cytotoxic potential of these compounds and understanding their structure-activity relationships.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzoylpyridine N(4)-methylthiosemicarbazone | K562 (Leukemia) | 0.002 | [1][2] |
| 2-Benzoylpyridine N(4)-methylthiosemicarbazone | BEL7402 (Liver Cancer) | 0.138 | [1][2] |
| 4-Phenyl-2-(2-(quinolin-4-ylmethylene)hydrazinyl)thiazole | MCF-7 (Breast Carcinoma) | 54 | [3] |
| Thiazole derivative 2f | MCF-7 (Breast Carcinoma) | 43 | [3] |
| Thiazole derivative 2h | MCF-7 (Breast Carcinoma) | 76 | [3] |
| Thiazole derivative 2h | HL-60 (Promyelocytic Leukemia) | 43 | [3] |
| 2-Acetylpyridine N(4)-phenyl thiosemicarbazone derivatives | RT2 (Glioma, p53 wild-type) | 0.0014 - 0.024 | [4] |
| 2-Acetylpyridine N(4)-phenyl thiosemicarbazone derivatives | T98 (Glioma, p53 mutant) | 0.001 - 0.050 | [4] |
| Di-2-pyridylketone thiosemicarbazone (HL) | PLC/PRF/5 (Hepatocellular Carcinoma) | 0.00326 | [5] |
| Copper complex of HL (1) | PLC/PRF/5 (Hepatocellular Carcinoma) | 0.00218 | [5] |
| Copper complex of HL (2) | PLC/PRF/5 (Hepatocellular Carcinoma) | 0.0000254 | [5] |
| 4-Phenylthiazole derivative | PC-3 (Prostate Cancer) | 18 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its analogs.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of 2-(1-(thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide.
Materials:
-
2-Acetylthiophene
-
Concentrated Hydrochloric Acid (catalyst)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[6]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (or derivative) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Mechanism of Action: Signaling Pathways
This compound and its derivatives induce anticancer effects primarily through the activation of apoptosis and induction of cell cycle arrest. The underlying molecular mechanisms often involve the modulation of key signaling pathways.
Apoptosis Induction
The apoptotic cascade initiated by these compounds can proceed through both intrinsic (mitochondrial) and extrinsic pathways. A key event is the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[7][9]
Caption: Intrinsic pathway of apoptosis induced by this compound.
Role of p53
The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage induced by chemotherapeutic agents. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable. Some thiosemicarbazone derivatives have been shown to exert their effects through both p53-dependent and -independent mechanisms.[10][11][12] In cells with wild-type p53, these compounds can stabilize and activate p53, leading to the transcriptional upregulation of pro-apoptotic genes like Bax and PUMA.
Caption: p53-mediated anticancer mechanism of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives as potential anticancer drugs.
References
- 1. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. 2-Acetylpyridine thiosemicarbazones: cytotoxic activity in nanomolar doses against malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis Regulators Bcl-2 and Caspase-3 [ouci.dntb.gov.ua]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COTI-2, A Novel Thiosemicarbazone Derivative, Exhibits Antitumor Activity in HNSCC through p53-dependent and -independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Growing Single Crystals of Thiosemicarbazone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for growing high-quality single crystals of thiosemicarbazone metal complexes, a critical step for structural elucidation by X-ray crystallography and subsequent drug design and development. The protocols outlined below cover the most common and effective techniques: slow evaporation, vapor diffusion, and liquid-liquid diffusion.
Introduction
Thiosemicarbazone metal complexes are a class of compounds extensively studied for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1] Determining the precise three-dimensional structure of these complexes through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships, mechanism of action, and for guiding the rational design of new therapeutic agents.[2] The formation of well-ordered, single crystals is often the bottleneck in this process. The choice of crystallization technique is dictated by the physicochemical properties of the complex, such as its solubility, stability, and the quantity of material available.[3]
Key Crystallization Techniques: A Comparative Overview
The selection of an appropriate crystallization method and solvent system is crucial for obtaining high-quality single crystals. Below is a summary of the most effective techniques and the typical solvent systems employed for thiosemicarbazone metal complexes.
| Technique | Principle | Suitable Solvents (for dissolving the complex) | Suitable Anti-solvents (for precipitation) | Typical Timeframe | Key Considerations |
| Slow Evaporation | Gradual increase in solute concentration as the solvent evaporates, leading to supersaturation and crystal growth. | Methanol, Ethanol, Acetonitrile, Chloroform, Dichloromethane, Dimethylformamide (DMF), Toluene[4][5][6] | Not applicable (a single solvent or a co-solvent system is used) | Days to weeks | Simple setup; requires moderately soluble compounds; risk of forming amorphous powder if evaporation is too rapid.[5][7] |
| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into a solution of the complex, reducing its solubility and inducing crystallization. | Tetrahydrofuran (THF), Chloroform, Toluene, Acetonitrile, Methanol, Dichloromethane[4] | Pentane, Hexane, Diethyl ether[4] | Days to weeks | Highly successful for small quantities; allows for fine control over the rate of crystallization.[4][8] |
| Liquid-Liquid Diffusion (Layering) | Direct diffusion between two miscible liquid layers: a solution of the complex and an anti-solvent, creating a supersaturated interface where crystals form. | Dimethylformamide (DMF), Dichloromethane, Methanol | Ethanol, Hexane, Diethyl ether, Toluene[9][10] | Days to weeks | Effective for compounds that are sparingly soluble in the anti-solvent; requires careful layering to avoid mixing.[8] |
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest and most direct method for growing single crystals.[5]
Materials:
-
Purified thiosemicarbazone metal complex
-
Crystallization-grade solvent(s)
-
Small crystallization vessel (e.g., vial, test tube, or NMR tube)[5]
-
Parafilm or aluminum foil
-
Syringe filter (0.22 µm or 0.45 µm)
Procedure:
-
Solvent Selection: Choose a solvent or a co-solvent mixture in which the complex is moderately soluble. The goal is to prepare a nearly saturated solution at room temperature.[5]
-
Solution Preparation: Dissolve the complex in the chosen solvent. Gentle warming can be used to aid dissolution, but avoid high temperatures that could lead to decomposition.
-
Filtration: Filter the solution through a syringe filter into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[6]
-
Evaporation Control: Cover the vessel with parafilm or aluminum foil and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[5][11] A slower rate is generally preferred for larger, higher-quality crystals.
-
Incubation: Place the vessel in a location free from vibrations and with a stable temperature.[5]
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor. Wash the crystals with a small amount of a solvent in which the complex is insoluble (e.g., cold diethyl ether or hexane) to remove any residual impurities.
Protocol 2: Vapor Diffusion
This technique is highly effective, particularly for small amounts of material, as it allows for a very slow approach to supersaturation.[4][8]
Materials:
-
Purified thiosemicarbazone metal complex
-
A "good" solvent in which the complex is soluble
-
A volatile "bad" or anti-solvent in which the complex is insoluble
-
A small inner vial and a larger outer vessel with a sealable lid (e.g., a jar or a larger vial)[4]
-
Syringe filter (0.22 µm or 0.45 µm)
Procedure:
-
Solvent System Selection: Choose a solvent/anti-solvent pair where the complex is soluble in the "good" solvent and insoluble in the "bad" anti-solvent. The anti-solvent should be more volatile than the solvent.[1][4]
-
Solution Preparation: Prepare a concentrated solution of the complex in the "good" solvent and filter it into the small inner vial.
-
Assembly: Place the inner vial containing the complex solution inside the larger outer vessel. Add the volatile anti-solvent to the outer vessel, ensuring the liquid level is below the top of the inner vial.
-
Sealing and Incubation: Seal the outer vessel tightly and leave it in a vibration-free, temperature-stable environment. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the complex's solubility and promoting crystal growth.[4]
-
Crystal Harvesting: Once crystals have formed, carefully remove the inner vial. Decant the supernatant and wash the crystals with a small amount of the anti-solvent.
Protocol 3: Liquid-Liquid Diffusion (Layering)
This method involves the direct diffusion at the interface of two liquids and is particularly useful when a clear solubility difference exists between two miscible solvents.[8]
Materials:
-
Purified thiosemicarbazone metal complex
-
A "good" solvent in which the complex is soluble
-
A "bad" or anti-solvent in which the complex is insoluble
-
A narrow crystallization tube (e.g., a test tube or NMR tube)[8]
-
Syringe or pipette
-
Syringe filter (0.22 µm or 0.45 µm)
Procedure:
-
Solvent System Selection: Choose a solvent/anti-solvent pair that are miscible. The complex should be soluble in the denser solvent.
-
Solution Preparation: Prepare a concentrated solution of the complex in the denser "good" solvent and filter it into the bottom of the narrow crystallization tube.
-
Layering: Carefully and slowly add the less dense anti-solvent down the side of the tube using a syringe or pipette, taking care not to disturb the interface between the two liquids. A distinct boundary should be visible.[8]
-
Incubation: Seal the tube and allow it to stand undisturbed. The slow diffusion of the anti-solvent into the complex solution at the interface will create a supersaturated region where crystals can form.[10]
-
Crystal Harvesting: Once crystals of sufficient size have grown, carefully remove the solvent with a pipette and wash the crystals with the anti-solvent.
Visualizing the Workflows
References
- 1. Growing Crystals [web.mit.edu]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. echemi.com [echemi.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Slow Evaporation Method [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advice for Crystallization [chem.uni-potsdam.de]
Application of Computational Docking with 2-Acetylthiophene Thiosemicarbazone: A Guide for Researchers
Introduction: 2-Acetylthiophene (B1664040) thiosemicarbazone (2-ATT) and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antifungal, and enzyme inhibitory properties. The core structure, featuring a thiophene (B33073) ring linked to a thiosemicarbazone moiety, allows for effective chelation of metal ions, a mechanism often implicated in their biological action. Computational docking has emerged as a powerful tool to elucidate the molecular interactions between 2-ATT derivatives and their biological targets, thereby guiding the rational design of more potent and selective therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging computational docking to explore the therapeutic potential of 2-acetylthiophene thiosemicarbazone.
Application Notes
The application of computational docking with this compound primarily focuses on predicting the binding affinity and mode of interaction of these compounds with various protein targets. This in silico approach is instrumental in:
-
Target Identification and Validation: Docking studies can help identify potential protein targets for 2-ATT and its analogs by screening them against a panel of biologically relevant macromolecules.
-
Mechanism of Action Elucidation: By visualizing the binding pose and interactions of 2-ATT within the active site of a protein, researchers can gain insights into its mechanism of inhibition or modulation.
-
Structure-Activity Relationship (SAR) Studies: Computational docking can rationalize the observed biological activities of a series of 2-ATT derivatives by correlating their structural features with their predicted binding affinities and interaction patterns. This understanding is crucial for designing new compounds with improved potency and selectivity.
-
Lead Optimization: In drug discovery projects, docking simulations can guide the modification of the 2-ATT scaffold to enhance its binding to the target protein, thereby improving its therapeutic efficacy.
Key biological targets for this compound and its derivatives that have been investigated using molecular docking include:
-
Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, making it a target for agents treating hyperpigmentation disorders.[1][2] Thiosemicarbazones are known to chelate the copper ions in the active site of tyrosinase.[3]
-
Urease: A bacterial enzyme involved in infections of the urinary and gastrointestinal tracts. Thiosemicarbazone derivatives have shown potent urease inhibitory activity.
-
Cancer-Related Proteins: Various proteins implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, HER2), kinases involved in inflammatory pathways (e.g., IKK-β), and proteins regulating intracellular trafficking (e.g., Rab7b), have been explored as potential targets for the anticancer activity of thiosemicarbazones.
Quantitative Data Summary
The following tables summarize key quantitative data from computational docking and in vitro biological assays of this compound and related derivatives.
Table 1: Molecular Docking Data of Thiosemicarbazone Derivatives
| Compound/Derivative | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Reference |
| This compound (2-ATT) | Mushroom Tyrosinase | -5.0 | [2] |
| Thiazole-thiophene hybrid | Rab7b | -6.7 to -5.0 | [4] |
| Cu(II) and Zn(II) thiosemicarbazone complexes | EGFR, HER2, IKK-β | Favorable interactions reported | [5] |
| [{Cu(μ-atc-Me)}₂μ-SO₄] | M. tuberculosis | -11.11 | [6] |
| [{Cu(μ-atc-Me)}₂μ-SO₄] | M. avium | -14.03 | [6] |
Table 2: In Vitro Biological Activity Data of Thiosemicarbazone Derivatives
| Compound/Derivative | Biological Activity | Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| This compound (2-ATT) | Tyrosinase Inhibition | Mushroom Tyrosinase | Competitive inhibition | [2] |
| 4-aminoacetophenone thiosemicarbazone | Tyrosinase Inhibition | Mushroom Tyrosinase | 0.34 | [3] |
| Thiazole-thiophene hybrid 9 | Anticancer | MCF-7 | 14.6 ± 0.8 | [4] |
| Thiazole-thiophene hybrid 11b | Anticancer | MCF-7 | 28.3 ± 1.5 | [4] |
| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | Urease Inhibition | Jack bean Urease | 3.80 ± 1.9 | [7] |
| 4-fluorocinnamaldehyde based thiosemicarbazones | Urease Inhibition | Jack bean Urease | 2.7 ± 0.5 to 29.0 ± 0.5 | [8] |
| FA4 | Anticancer | MCF-7 | 1.53 | [9] |
| FA4 | Anticancer | A549 | 1.84 | [9] |
| PS3 | Anticancer | MCF-7 | 1.81 | [9] |
| PS3 | Anticancer | A549 | 2.20 | [9] |
Experimental and Computational Protocols
Synthesis of this compound
Protocol:
-
Dissolve thiosemicarbazide (B42300) in a suitable solvent such as ethanol (B145695).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
To this solution, add an equimolar amount of 2-acetylthiophene.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Computational Docking Protocol using AutoDock Vina
This protocol provides a general workflow for docking this compound to a target protein.
1. Preparation of the Receptor Protein:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms (except for essential cofactors) from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format.
2. Preparation of the Ligand (this compound):
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
3. Grid Box Generation:
-
Identify the active site or binding pocket of the target protein based on literature information or by using a binding site prediction tool.
-
Define the grid box dimensions to encompass the entire binding site. For example, for docking to Rab7b, a grid box of 25 Å x 25 Å x 25 Å can be used.[4]
-
Set the center of the grid box to the geometric center of the identified binding site.
4. Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation.
-
Specify the prepared receptor and ligand files, as well as the grid box parameters in the Vina configuration file.
-
Set the exhaustiveness of the search (a value of 8 or higher is recommended for thorough searching).
-
Run the docking simulation.
5. Analysis of Results:
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the predicted binding poses.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions of the best-ranked pose using a molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
Caption: Workflow for computational docking of this compound.
In Vitro Anticancer Activity (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Protocol for the in vitro MTT assay.
Tyrosinase Inhibition Assay
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase enzyme solution, and different concentrations of this compound (dissolved in DMSO).
-
Pre-incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, L-DOPA.
-
Monitoring the Reaction: Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at 475-492 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound compared to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by performing the assay with varying substrate concentrations.
Urease Inhibition Assay
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer solution (e.g., phosphate buffer, pH 7.0), Jack bean urease enzyme solution, and different concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Substrate Addition: Add a solution of urea (B33335) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Ammonia (B1221849) Quantification: Stop the reaction and determine the amount of ammonia produced using a colorimetric method, such as the indophenol (B113434) method. This involves adding phenol (B47542) reagent and alkali-hypochlorite reagent, which react with ammonia to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 625-630 nm).
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.
Conclusion
Computational docking is an invaluable tool in the study of this compound and its derivatives. When integrated with experimental validation, it provides a robust platform for understanding their mechanism of action, identifying novel therapeutic targets, and guiding the development of new and improved drug candidates. The protocols and data presented herein offer a comprehensive resource for researchers to initiate or advance their investigations into this promising class of compounds.
References
- 1. Holdings: this compound as mushroom tyrosinase inhibitor: insights from kinetic, RDG, molecular docking, and DFT studies :: Library Catalog [neuaxis.mod.gov.my]
- 2. This compound as mushroom tyrosinase inhibitor: insights from kinetic, RDG, molecular docking, and DFT studies - IIUM Repository (IRep) [irep.iium.edu.my]
- 3. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Copper(II) complexes based on thiosemicarbazone ligand: Preparation, crystal structure, Hirshfeld surface, energy framework, antiMycobacterium activity, in silico and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
Application Notes and Protocols for Fungicidal Screening of 2-Acetylthiophene Thiosemicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-acetylthiophene (B1664040) thiosemicarbazone for fungicidal screening. This document includes its synthesis, proposed mechanisms of action, and detailed protocols for evaluating its antifungal efficacy.
Introduction
2-Acetylthiophene thiosemicarbazone is a heterocyclic compound belonging to the thiosemicarbazone class of molecules, which are known for their wide range of biological activities, including antifungal properties.[1] Thiosemicarbazones are synthesized by the condensation reaction of a suitable aldehyde or ketone with thiosemicarbazide (B42300).[2] The presence of a thiophene (B33073) ring in the structure of this compound is significant, as thiophene derivatives themselves have been reported to possess antimicrobial activity. This document outlines the protocols for synthesizing and evaluating the fungicidal potential of this compound against various pathogenic fungi.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of 2-acetylthiophene with thiosemicarbazide.
Protocol for Synthesis:
Materials:
-
2-acetylthiophene
-
Thiosemicarbazide
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser and heating mantle
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve thiosemicarbazide (1 equivalent) in a minimal amount of warm ethanol.
-
Add the thiosemicarbazide solution to the 2-acetylthiophene solution while stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the crystalline product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound product.
Proposed Mechanism of Antifungal Action
The antifungal activity of thiosemicarbazones, including this compound, is believed to be multifactorial. The proposed mechanisms primarily involve the disruption of essential fungal cellular processes.
One key mechanism is the inhibition of ergosterol (B1671047) biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[3] Some thiosemicarbazones have been shown to decrease the ergosterol content in fungi like Aspergillus parasiticus.[3]
Another significant mechanism is the induction of oxidative stress . Thiosemicarbazone derivatives can generate reactive oxygen species (ROS) within the fungal cell, leading to damage of cellular components such as DNA, proteins, and lipids, which culminates in apoptosis.
The general proposed signaling pathway for the antifungal action of this compound is illustrated below:
Caption: Proposed mechanism of action for this compound.
Antifungal Screening Protocols
To evaluate the fungicidal activity of this compound, two standard methods are recommended: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the Agar (B569324) Well Diffusion Method for assessing the zone of inhibition.
Broth Microdilution Method (CLSI M27-A3/M38-A2 adapted)
This method is used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (standardized to 0.5 McFarland)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with DMSO)
-
Spectrophotometer or microplate reader (optional)
Protocol:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Prepare a standardized fungal inoculum and dilute it in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Add 100 µL of the fungal inoculum to each well containing the compound, resulting in a final volume of 200 µL.
-
Include a positive control (a known antifungal drug) and a negative control (inoculum with DMSO, the solvent for the compound) in separate wells. Also include a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts (e.g., Candida spp.) and 48-72 hours for filamentous fungi (e.g., Aspergillus spp.).
-
Determine the MIC visually as the lowest concentration with no visible growth. Alternatively, read the absorbance at a suitable wavelength (e.g., 530 nm) and calculate the percentage of growth inhibition.
To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth in the MIC assay is subcultured on a suitable agar medium. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Agar Well Diffusion Method
This method provides a qualitative assessment of antifungal activity by measuring the zone of growth inhibition around a well containing the test compound.
Materials:
-
Petri dishes with suitable agar medium (e.g., Sabouraud Dextrose Agar for general fungi, Potato Dextrose Agar for filamentous fungi)
-
Standardized fungal inoculum
-
Sterile cork borer
-
This compound solution of known concentration
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent, e.g., DMSO)
Protocol:
-
Prepare the agar plates and allow them to solidify.
-
Spread a standardized fungal inoculum evenly over the surface of the agar.
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Add a specific volume (e.g., 100 µL) of the this compound solution to a designated well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
The workflow for antifungal screening is depicted in the diagram below:
Caption: Experimental workflow for fungicidal screening.
Data Presentation
Quantitative data from antifungal screening should be summarized in tables for clear comparison. Below are example tables for presenting MIC, MFC, and zone of inhibition data.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans | Data not available | Data not available | [Insert Control MIC] |
| Aspergillus flavus | 125-500[3] | Data not available | [Insert Control MIC] |
| Aspergillus nomius | 125-500[3] | Data not available | [Insert Control MIC] |
| Aspergillus ochraceus | 125-500[3] | Data not available | [Insert Control MIC] |
| Aspergillus parasiticus | 125-500[3] | Data not available | [Insert Control MIC] |
| Fusarium verticillioides | 125-500[3] | 500[3] | [Insert Control MIC] |
Note: The provided MIC values are for the general class of thiosemicarbazones against the listed Aspergillus species. Specific data for this compound was not available in the searched literature.
Table 2: Zone of Inhibition of this compound
| Fungal Species | Concentration of this compound (µg/mL) | Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) |
| Candida albicans | [Insert Concentration] | Data not available | [Insert Control Zone] |
| Aspergillus niger | [Insert Concentration] | Data not available | [Insert Control Zone] |
Note: Specific zone of inhibition data for this compound was not available in the searched literature. Researchers should populate this table with their experimental findings.
Conclusion
This compound presents a promising scaffold for the development of novel antifungal agents. The protocols outlined in this document provide a standardized framework for its synthesis and the systematic evaluation of its fungicidal properties. Further research is warranted to determine the specific activity of this compound against a broader range of fungal pathogens and to further elucidate its precise molecular mechanisms of action.
References
- 1. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectrophotometric Detection of Metal Ions Using 2-Acetylthiophene Thiosemicarbazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-acetylthiophene (B1664040) thiosemicarbazone (ATT) as a chromogenic reagent in spectrophotometric methods for the quantification of various metal ions. The inherent ability of thiosemicarbazones to form stable, colored complexes with transition metal ions makes ATT a valuable tool in analytical chemistry.
Principle of Detection
2-Acetylthiophene thiosemicarbazone is a chelating ligand that coordinates with metal ions through its sulfur and nitrogen atoms. This coordination leads to the formation of a metal-ligand complex, which alters the electronic structure of the molecule, resulting in a compound that absorbs light in the visible region. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, forming the basis for quantitative analysis using spectrophotometry. The general reaction is depicted below.
Caption: Chelation of a metal ion by this compound to form a colored complex.
Synthesis of this compound (ATT)
A general and reliable method for the synthesis of this compound is through the condensation reaction between 2-acetylthiophene and thiosemicarbazide (B42300).
Protocol: Synthesis of ATT
-
Dissolution: Dissolve equimolar amounts of 2-acetylthiophene and thiosemicarbazide in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.
-
Acid Catalyst (Optional): A catalytic amount of a weak acid, like glacial acetic acid, can be added to facilitate the reaction.
-
Reflux: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Filtration and Washing: Collect the crystals by filtration and wash them several times with cold ethanol and then with distilled water to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven. The final product should be a crystalline solid.
Application for Metal Ion Detection
ATT has been successfully used for the spectrophotometric determination of Copper(II). Based on the reactivity of the analogous compound, 2-acetylpyridine (B122185) thiosemicarbazone, proposed methods for other metal ions such as Nickel(II) and Cobalt(II) are also presented.
Determination of Copper(II)
ATT forms an intense yellowish-green complex with Copper(II) ions in a slightly acidic medium, providing a sensitive method for its quantification.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 370 nm | [1] |
| Optimal pH Range | 5.0 - 7.0 | [1] |
| Molar Absorptivity | 1.83 x 10⁴ L·mol⁻¹·cm⁻¹ | [1] |
| Sandell's Sensitivity | 0.0034 µg/cm² | [1] |
| Stoichiometry (Cu²⁺:ATT) | 1:2 |
Protocol: Spectrophotometric Determination of Cu(II)
-
Reagent Preparation:
-
Standard Copper(II) Solution (1000 ppm): Dissolve a precisely weighed amount of CuSO₄·5H₂O in distilled water containing a few drops of concentrated sulfuric acid to prevent hydrolysis. Dilute to a known volume. Prepare working standards by serial dilution.
-
ATT Solution (0.01 M): Dissolve the synthesized ATT in a suitable organic solvent like dimethylformamide (DMF) or ethanol.
-
Buffer Solution (pH 6.0): Prepare a sodium acetate-acetic acid buffer.
-
-
Calibration Curve:
-
Into a series of 25 mL volumetric flasks, add increasing volumes of the standard Cu(II) solution.
-
To each flask, add 10 mL of the pH 6.0 buffer and 1.5 mL of the 0.01 M ATT solution.
-
Dilute to the mark with distilled water and mix well.
-
Prepare a reagent blank using all components except the Cu(II) solution.
-
-
Measurement:
-
Allow the color to develop for at least 10 minutes.
-
Measure the absorbance of each solution at 370 nm against the reagent blank.
-
Plot a graph of absorbance versus the concentration of Cu(II).
-
-
Sample Analysis:
-
Prepare the sample solution and adjust its pH to be within the optimal range.
-
Follow the same procedure as for the calibration curve.
-
Determine the concentration of Cu(II) in the sample from the calibration graph.
-
Proposed Method for Determination of Nickel(II)
Based on studies with the analogous 2-acetylpyridine thiosemicarbazone[2], ATT is expected to form a colored complex with Ni(II).
Proposed Quantitative Data Summary
| Parameter | Value (Anticipated) |
| λmax | ~375 nm |
| Optimal pH Range | 5.0 - 8.0 |
| Molar Absorptivity | ~2.16 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Stoichiometry (Ni²⁺:ATT) | 1:2 |
Protocol: Spectrophotometric Determination of Ni(II)
-
Reagent Preparation:
-
Standard Nickel(II) Solution (1000 ppm): Prepare from a standard salt like NiSO₄·6H₂O.
-
ATT Solution (0.01 M): As prepared for Cu(II) determination.
-
Buffer Solution (pH 6.0): Sodium acetate-acetic acid buffer.
-
-
Procedure: Follow the same steps as for the determination of Cu(II), measuring the absorbance at approximately 375 nm.
Proposed Method for Determination of Cobalt(II)
Similarly, a method for the determination of Co(II) is proposed based on its reaction with 2-acetylpyridine thiosemicarbazone.
Proposed Quantitative Data Summary
| Parameter | Value (Anticipated) |
| λmax | ~360 nm |
| Optimal pH Range | 5.0 - 8.0 |
| Molar Absorptivity | ~1.86 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Stoichiometry (Co²⁺:ATT) | 1:2 |
Protocol: Spectrophotometric Determination of Co(II)
-
Reagent Preparation:
-
Standard Cobalt(II) Solution (1000 ppm): Prepare from a standard salt like CoCl₂·6H₂O.
-
ATT Solution (0.01 M): As previously prepared.
-
Buffer Solution (pH 6.0): Sodium acetate-acetic acid buffer.
-
-
Procedure: Follow the same steps as for the determination of Cu(II), with the absorbance measurement taken at approximately 360 nm.
Experimental Workflow
The general workflow for the spectrophotometric determination of metal ions using ATT is outlined below.
Caption: General workflow for metal ion quantification using ATT.
Interferences
The selectivity of the method should be investigated by studying the effect of various foreign ions. The interference of other metal ions can often be minimized by using appropriate masking agents or by optimizing the pH of the solution.
Conclusion
This compound is a versatile and sensitive reagent for the spectrophotometric determination of metal ions. The protocols provided herein offer a solid foundation for the quantification of copper and provide a strong rationale for the development of methods for other transition metals. These methods are characterized by their simplicity, speed, and cost-effectiveness, making them highly suitable for a wide range of analytical applications.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications in medicinal and pharmaceutical chemistry.[1][2] Those derived from 2-acetylthiophene (B1664040) are of particular interest due to the presence of the thiophene (B33073) ring, a sulfur-containing heterocycle known to impart significant biological activity.[3][4] These compounds and their metal complexes have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antioxidant, and anticancer activities.[4][5][6][7]
This document provides detailed protocols for the synthesis of Schiff bases from 2-acetylthiophene and various primary amines, along with methodologies for evaluating their biological potential.
General Synthesis of 2-Acetylthiophene Schiff Bases
The synthesis of Schiff bases from 2-acetylthiophene is typically achieved through the condensation reaction with a primary amine. This reaction can be performed using conventional heating under reflux or more eco-friendly methods like ultrasound irradiation.[8][9]
General Reaction Scheme
Caption: General reaction for the synthesis of Schiff bases.
Experimental Protocols
Protocol 1: Conventional Synthesis of N-Phenyl 2-Thienyl Methyl Ketimine[9]
Materials:
-
2-Acetylthiophene
-
Absolute Ethanol (for recrystallization)
-
Reaction flask with a water take-off trap and reflux condenser
Procedure:
-
Combine 0.5 mole of 2-acetylthiophene and 0.5 mole of aniline in a reaction flask.
-
Add 150 ml of toluene to the mixture.
-
Attach a water take-off trap and a reflux condenser to the flask.
-
Heat the mixture to reflux. Water will begin to collect in the trap.
-
Continue refluxing for approximately 13-19 hours, or until no more water is collected.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Recover the toluene by distillation at atmospheric pressure.
-
Distill the unreacted aniline and 2-acetylthiophene under reduced pressure.
-
The resulting crude product is a bright yellow solid.
-
Recrystallize the solid product from absolute ethanol to obtain pure N-phenyl 2-thienyl methyl ketimine crystals.
Protocol 2: Ultrasound-Assisted Synthesis[8]
Materials:
-
2-Acetylthiophene
-
Ethylene (B1197577) diamine
-
Ethanol
-
Ultrasound bath/sonicator (e.g., 22 KHz, 750W)
Procedure:
-
Dissolve equimolar amounts of 2-acetylthiophene and ethylene diamine in a minimal amount of ethanol in a suitable vessel.
-
Place the vessel in an ultrasound bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by cooling the solution to induce crystallization or by solvent evaporation.
-
Wash the resulting solid with cold ethanol and dry. This method is noted for being more environmentally friendly, with faster reaction times and high yields.[8]
Characterization Data
The synthesized Schiff bases are typically characterized by various spectroscopic methods. Below is a summary of expected data for a representative compound derived from 2-acetylthiophene and ethylene diamine.[8]
| Parameter | Method | Observed Value | Interpretation |
| Physical Appearance | Visual | Colorless solid | - |
| Melting Point | Capillary Method | 124 °C | Indicates purity |
| FT-IR | KBr disc (cm⁻¹) | ~1519 | C=N (azomethine) stretch |
| ~2872 | CH₃ stretch | ||
| ~1622 | C=C (aromatic) stretch | ||
| ~760-700 | C-H bending | ||
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.68-6.20 (m, 6H) | Thiophene ring protons |
| (δ, ppm) | δ 3.33 (t, 4H) | Ethylene diamine protons | |
| δ 2.41 (s, 6H) | Methyl protons | ||
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 163.52 | C=N (azomethine) carbon |
| (δ, ppm) | δ 173.67, 132.79, 129.26, 119.54 | Thiophene ring carbons | |
| δ 49.91 | Ethylene diamine carbons | ||
| δ 15.19 | Methyl carbons | ||
| Mass Spec (m/z) | LC-MS | 274.27 | [M]⁺, corresponds to the molecular weight |
Biological Applications and Screening Protocols
Schiff bases derived from 2-acetylthiophene have shown promise in several biological areas. Below are protocols for screening these compounds for common biological activities.
Workflow for Synthesis and Biological Screening
Caption: Workflow from synthesis to biological evaluation.
Protocol 3: Antibacterial and Antifungal Screening (Agar Well Diffusion Method)[5][10]
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., E. coli, S. aureus) and Fungal strains (e.g., C. albicans, A. niger)[6][8]
-
Nutrient Agar (B569324)/Muller-Hinton Agar (for bacteria), Potato Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
DMSO (solvent)
-
Standard antibiotic/antifungal drugs (e.g., Amoxicillin, Fluconazole)[10][11]
-
Sterile cork borer
Procedure:
-
Prepare sterile agar plates by pouring the appropriate molten agar medium into Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a fresh culture of the test organism in sterile saline to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.
-
Prepare stock solutions of the synthesized Schiff bases in DMSO (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each Schiff base solution into separate wells.
-
Add the same volume of pure DMSO to one well as a negative control, and a standard antibiotic/antifungal solution to another well as a positive control.
-
Incubate the bacterial plates at 37°C for 24 hours and fungal plates at 28-30°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Quantitative Data Summary: Antimicrobial Activity
The following table presents representative data for Schiff bases derived from 2-acetylthiophene against various microbes.
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference |
| 2-acetylthiophene thiosemicarbazone (L1) | E. coli | - | [5] |
| Bacillus sp. | - | [5] | |
| [Pb(L1)₂]Cl₂ (Metal Complex) | E. coli | 12.45 ± 1.2 | [5] |
| Bacillus sp. | 11.27 ± 1.1 | [5] | |
| 2ATEDA | E. coli | Active | [8] |
| Pseudomonas aeruginosa | Not Active | [8] | |
| Staphylococcus aureus | Not Active | [8] | |
| Candida sp. | Active | [8] |
Note: "2ATEDA" refers to the Schiff base from 2-acetylthiophene and ethylene diamine.
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)[7][12][13]
Materials:
-
Synthesized Schiff base compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the Schiff base compounds and ascorbic acid in methanol.
-
In a test tube, mix a specific volume of the Schiff base solution (e.g., 1 mL) with the DPPH solution (e.g., 2 mL).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (approx. 517 nm) using a UV-Vis spectrophotometer.
-
A control is prepared using methanol instead of the Schiff base solution.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the compound concentration.
Potential Signaling Pathway in Cancer
While specific mechanistic studies for 2-acetylthiophene Schiff bases are emerging, related thiophene derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as VEGFR-2 and AKT.[12] Inhibition of these pathways can block tumor angiogenesis and cell survival.
Caption: Potential inhibition of VEGFR-2/AKT signaling.
Protocol 5: In Vitro Anticancer Activity (MTT Assay)[15][16]
Materials:
-
Cancer cell line (e.g., HepG2, HCT-116)
-
Normal cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Schiff base compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Seed cells into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the Schiff base compounds (dissolved in DMSO and diluted with medium). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can then be determined.
Quantitative Data Summary: Anticancer Activity
The following table shows representative IC₅₀ values for thiophene derivatives against cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3b | HepG2 (Liver) | 3.105 | [12] |
| HCT-116 (Colon) | 2.15 | [12] | |
| Compound 4c | HepG2 (Liver) | 3.023 | [12] |
| HCT-116 (Colon) | 3.12 | [12] |
Note: Compounds 3b and 4c are fused thiophene derivatives, indicating the potential of the thiophene scaffold in anticancer drug design.
Conclusion
The Schiff bases derived from 2-acetylthiophene represent a promising scaffold for the development of new therapeutic agents. The synthetic procedures are straightforward and can be optimized for efficiency and environmental friendliness. The provided protocols offer a standardized framework for the synthesis, characterization, and biological evaluation of these compounds, enabling researchers to systematically explore their potential in drug discovery and development. Further investigation into structure-activity relationships (SAR) and mechanisms of action will be crucial for advancing these compounds from promising hits to viable clinical candidates.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijfmr.com [ijfmr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. jetir.org [jetir.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajol.info [ajol.info]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the yield and purity of 2-acetylthiophene thiosemicarbazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-acetylthiophene (B1664040) thiosemicarbazone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-acetylthiophene thiosemicarbazone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor quality of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time or slightly increase the temperature. - Ensure the purity of 2-acetylthiophene and thiosemicarbazide (B42300). Impurities in the starting materials can inhibit the reaction. |
| Sub-optimal reaction conditions: The choice of solvent and catalyst can significantly impact the yield. | - Ethanol (B145695) is a commonly used solvent, but exploring other polar protic solvents might be beneficial. - The addition of a catalytic amount of acid (e.g., acetic acid or sulfuric acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by thiosemicarbazide. | |
| Poor solubility of reactants: If the reactants are not well dissolved, the reaction rate will be slow. | - Use a co-solvent system if necessary to ensure both reactants are in solution. | |
| Impure Product (Discoloration, incorrect melting point) | Presence of unreacted starting materials: Incomplete reaction or inefficient purification can leave starting materials in the final product. | - Monitor the reaction by TLC to ensure all starting material is consumed. - Recrystallize the crude product from a suitable solvent like ethanol or methanol (B129727) to remove unreacted starting materials. |
| Formation of side products: Side reactions can lead to the formation of impurities that are difficult to remove. A potential side reaction is the formation of a bis-adduct if there are impurities in the starting materials. | - Control the reaction temperature to minimize side reactions. - Use a 1:1 molar ratio of 2-acetylthiophene to thiosemicarbazide to reduce the chance of side product formation. - Purify the product using column chromatography if recrystallization is insufficient. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the reaction solvent: The product may not precipitate out of the solution upon cooling. | - After the reaction is complete, reduce the volume of the solvent by evaporation. - Add a non-polar solvent (an anti-solvent) like hexane (B92381) or heptane (B126788) to the cooled solution to induce precipitation. |
| Formation of an oil instead of a solid: The product may separate as an oil rather than a crystalline solid. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product to the solution. - Dissolve the oil in a minimal amount of a good solvent and then add an anti-solvent to precipitate the solid. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis involves a condensation reaction between 2-acetylthiophene and thiosemicarbazide, typically in a suitable solvent and often with acid catalysis, to form the thiosemicarbazone and water.
Q2: What are the optimal reaction conditions for this synthesis?
A2: While optimal conditions can vary, a common starting point is refluxing equimolar amounts of 2-acetylthiophene and thiosemicarbazide in ethanol for several hours. The addition of a few drops of a catalytic acid like acetic acid can improve the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Q4: What is the best way to purify the crude product?
A4: Recrystallization is the most common and effective method for purifying this compound. Ethanol is a frequently used solvent for recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
Q5: What are the expected spectroscopic characteristics of pure this compound?
A5: The purity and identity of the product can be confirmed by spectroscopic methods:
-
¹H NMR: You should observe characteristic peaks for the thiophene (B33073) ring protons, the methyl protons, and the protons of the thiosemicarbazone moiety (NH and NH₂).
-
¹³C NMR: Expect signals corresponding to the carbons of the thiophene ring, the methyl group, and the C=N and C=S groups of the thiosemicarbazone.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=N stretching, and C=S stretching.
Q6: My final product has a low melting point and a broad melting range. What does this indicate?
A6: A low and broad melting point range is a strong indication of impurities in your product. This could be due to the presence of unreacted starting materials or side products. Further purification, such as another recrystallization or column chromatography, is recommended.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiosemicarbazone Synthesis (Illustrative)
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | None | Reflux | 4 | 75 | 92 |
| 2 | Ethanol | Acetic Acid | Reflux | 2 | 88 | 95 |
| 3 | Methanol | Acetic Acid | Reflux | 3 | 85 | 94 |
| 4 | Isopropanol | Sulfuric Acid | 60 | 5 | 82 | 93 |
Note: This table is illustrative and based on typical outcomes for thiosemicarbazone synthesis. Actual results may vary depending on specific experimental conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) in absolute ethanol.
-
Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques (NMR, IR).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Simplified reaction mechanism for thiosemicarbazone formation.
Technical Support Center: Overcoming Solubility Challenges of Thiosemicarbazone Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of thiosemicarbazone complexes in biological media.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of thiosemicarbazone complexes in aqueous biological media?
A1: Thiosemicarbazone complexes are often characterized by their lipophilic nature and planar structures, which can lead to aggregation in aqueous environments. Their low aqueous solubility presents a significant hurdle for their therapeutic application, affecting bioavailability and uniform dosing in in vitro and in vivo studies.
Q2: What are the most common strategies to enhance the solubility of these complexes?
A2: Several effective strategies are employed to overcome the solubility limitations of thiosemicarbazone complexes:
-
Nanoformulation: Encapsulating the complexes within nanoparticles or liposomes can significantly improve their dispersibility and stability in aqueous media.[1][2][3][4]
-
Chemical Modification: Synthesizing derivatives of the parent thiosemicarbazone with improved solubility profiles is a viable approach.[1][5]
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins can form inclusion complexes, enhancing the apparent water solubility of the thiosemicarbazone compound.[6][7][8]
-
pH Adjustment: The solubility of some thiosemicarbazone complexes can be influenced by the pH of the medium due to the presence of ionizable groups.[9][10]
Q3: How can I determine the solubility of my thiosemicarbazone complex in a specific biological medium?
A3: A common method to determine solubility is the shake-flask method. An excess amount of the compound is added to the biological medium of interest and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Precipitation of the Thiosemicarbazone Complex in Cell Culture Media
Problem: My thiosemicarbazone complex precipitates out of solution when I add it to my cell culture medium.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO. When adding to the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. It's crucial to add the stock solution to the medium with vigorous vortexing to facilitate rapid dispersion and prevent localized precipitation. |
| Aggregation | Consider nanoformulation strategies. Encapsulating your complex in liposomes or polymeric nanoparticles can prevent aggregation and improve stability in the aqueous environment of the cell culture medium.[3][4] |
| pH Incompatibility | Check the pKa of your compound. If the pH of your cell culture medium is close to the pKa, your compound may be less soluble. You can try to adjust the pH of the medium slightly, if permissible for your cell line, or use a buffered solution for initial dissolution before further dilution.[9] |
| Interaction with Media Components | Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the complex and cause precipitation. Try reducing the serum concentration or using a serum-free medium for a short duration if your experiment allows. |
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
Problem: I am observing high variability in my biological assay results, which I suspect is due to the poor solubility of my thiosemicarbazone complex.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Incomplete Dissolution of Stock Solution | Ensure your stock solution is fully dissolved before use. Sonication can aid in dissolving the compound in the organic solvent. Visually inspect the solution for any particulate matter before making dilutions. |
| Precipitation Upon Dilution | When diluting the stock solution into aqueous buffers or media, precipitation can occur. Use a co-solvent system or a formulation approach like cyclodextrin (B1172386) complexation to maintain solubility upon dilution.[6][8] |
| Time-Dependent Precipitation | The complex may be initially soluble but precipitates over the course of the experiment. Prepare fresh dilutions immediately before each experiment. If long-term stability is required, nanoformulations can provide sustained solubility.[1][11] |
Experimental Protocols
Protocol 1: Preparation of Liposomal Thiosemicarbazone Complex
This protocol describes a remote loading method for encapsulating a thiosemicarbazone complex into liposomes.[1][11]
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
mPEG2000-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Ammonium (B1175870) sulfate (B86663) solution (0.3 M)
-
Thiosemicarbazone complex
-
Size exclusion chromatography column (e.g., Sephadex G50)
Procedure:
-
Prepare a thin lipid film by dissolving DSPC, cholesterol, and mPEG2000-DSPE in a suitable organic solvent in a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure to form a thin film on the flask wall.
-
Hydrate the lipid film with a 0.3 M ammonium sulfate solution.
-
Reduce the size of the resulting multilamellar vesicles by sonication or extrusion to form small unilamellar vesicles.
-
To load the thiosemicarbazone complex, mix the drug with the liposome (B1194612) suspension and incubate at 65°C for 1.5 hours.
-
Remove the unencapsulated drug by passing the liposome suspension through a size exclusion chromatography column.
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: Nanoprecipitation for Polymeric Nanoparticle Formulation
This protocol outlines the nanoprecipitation method for encapsulating a thiosemicarbazone complex into polymeric nanoparticles.[1]
Materials:
-
PLA (Polylactic acid) or PLGA (Poly(lactic-co-glycolic acid))
-
Thiosemicarbazone complex
-
Tween 80 solution (0.25% w/v)
-
Dialysis membrane (MWCO: 3.5 kDa)
Procedure:
-
Dissolve the polymer (e.g., 40 mg of PLA) and the thiosemicarbazone complex (e.g., 4 mg) in a mixture of acetone (3.9 mL) and dichloromethane (0.1 mL).
-
Pour this organic solution into 10 mL of a 0.25% (w/v) aqueous solution of Tween 80 while stirring.
-
Continue stirring for 30 minutes at room temperature.
-
Evaporate the organic solvents under reduced pressure at 35°C.
-
Remove the free thiosemicarbazone complex by dialyzing the nanoparticle suspension against water for 24 hours.
-
Adjust the final volume and store the nanoparticles at 4°C.
Data Summary
Table 1: Comparison of IC50 Values for Free vs. Complexed/Formulated Thiosemicarbazones
| Compound/Formulation | Cell Line | IC50 (µM) | Reference |
| Free Salicylaldehyde-4-ethylthiosemicarbazide Complex (39) | A549 | 20 ± 1.10 | [12] |
| Free Salicylaldehyde-4-ethylthiosemicarbazide Complex (40) | A549 | 17 ± 0.93 | [12] |
| Cisplatin (standard) | A549 | 25 ± 1.11 | [12] |
| Dinuclear Cu(II) Complex (28) | A549 | 0.507 ± 0.021 | [12] |
| Dinuclear Cu(II) Complex (28) | NCI-H460 | 0.235 ± 0.010 | [12] |
| Pt(II) Complex (89) | A549 | 79 ± 4 | [12] |
Table 2: Drug Release from Liposomal Formulations of Triapine and its Derivatives
| Formulation | Release at 1h (%) | Release at 24h (%) | Release at 48h (%) | Reference |
| LP-Triapine | >80 | - | - | [1] |
| LP-1 (Derivative 1) | ~40 | - | ~80 | [1] |
| LP-2 (Derivative 2) | <20 | <30 | - | [1] |
Visualizations
Caption: Workflow for overcoming solubility issues.
Caption: General signaling pathway of thiosemicarbazones.
References
- 1. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA07659A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functionalizing Thiosemicarbazones for Covalent Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Cyclodextrin hydrogels for the ocular release of antibacterial thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coordination of 2-Acetylthiophene Thiosemicarbazone to Metals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully synthesize and characterize metal complexes of 2-acetylthiophene (B1664040) thiosemicarbazone. This resource offers troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis of 2-acetylthiophene thiosemicarbazone metal complexes.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Metal Complex | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low.2. Impurities in reactants: The this compound ligand or the metal salt may contain impurities that interfere with the reaction.3. Incorrect stoichiometry: The molar ratio of ligand to metal may not be optimal.4. Poor choice of solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or the product.5. Loss of product during workup: The complex may be slightly soluble in the washing solvents. | 1. Increase reaction time and/or temperature: Reflux the reaction mixture for a longer duration (e.g., 6-10 hours)[1].2. Purify reactants: Recrystallize the this compound ligand before use. Ensure the metal salt is of high purity.3. Optimize molar ratio: Experiment with different metal-to-ligand molar ratios, such as 1:1 and 1:2[1].4. Solvent selection: Use solvents like methanol (B129727), ethanol (B145695), or DMF in which the reactants are soluble and the product has lower solubility to facilitate precipitation[1].5. Minimize washing volume: Wash the final product with a minimal amount of cold solvent. |
| Unexpected Color of the Product | 1. Presence of impurities: Contamination from starting materials or side products.2. Oxidation of the metal center: The metal ion may have changed its oxidation state during the reaction.3. Different coordination environment: The ligand may have coordinated to the metal in an unexpected manner. | 1. Recrystallize the product: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly to obtain pure crystals.2. Perform the reaction under an inert atmosphere: If the metal is susceptible to oxidation, carry out the reaction under nitrogen or argon.3. Characterize the product thoroughly: Use techniques like IR, NMR, and UV-Vis spectroscopy to determine the coordination mode of the ligand. |
| Poor Solubility of the Complex | 1. Polymeric structure: The complex may have formed a polymeric structure, which often leads to low solubility.2. High lattice energy: The crystal packing of the complex may be very strong. | 1. Use coordinating solvents: Solvents like DMSO or DMF can sometimes break up polymeric structures and improve solubility.2. Modify the ligand: Introducing bulky substituents on the thiosemicarbazone ligand can sometimes prevent polymerization and improve solubility. |
| Inconsistent Spectroscopic Data (IR, NMR) | 1. Presence of a mixture of products: The reaction may have yielded more than one complex.2. Residual solvent: The sample may contain residual solvent from the synthesis or purification process.3. Isomers: The complex may exist as different isomers. | 1. Purify the sample: Use techniques like column chromatography or fractional crystallization to separate the different products.2. Dry the sample thoroughly: Dry the sample under vacuum for an extended period to remove any residual solvent.3. Use advanced characterization techniques: 2D NMR spectroscopy can help in identifying and characterizing different isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in synthesizing this compound metal complexes?
A1: The first step is the synthesis of the this compound ligand itself. This is typically achieved through a condensation reaction between 2-acetylthiophene and thiosemicarbazide (B42300).[1]
Q2: How is the this compound ligand synthesized?
A2: A common method involves reacting equimolar amounts of 2-acetylthiophene and thiosemicarbazide in a solvent like methanol. A few drops of glacial acetic acid are often added as a catalyst, and the mixture is refluxed for several hours.[1]
Q3: What are the typical reaction conditions for coordinating the ligand to a metal?
A3: The coordination reaction is usually carried out by reacting the ligand with a metal salt (e.g., K₂PtCl₄, Pd(COD)Cl₂) in a suitable solvent like methanol or ethanol. The mixture is often refluxed for 2 to 10 hours.[1][2]
Q4: What determines the coordination mode of the this compound ligand (bidentate vs. tridentate)?
A4: The coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of substituents on the ligand. For example, this compound can act as a bidentate chelating agent, coordinating through the sulfur and azomethine nitrogen atoms. In some cases, it can also behave as a tridentate ligand.[2]
Q5: How can I confirm the coordination of the ligand to the metal?
A5: Infrared (IR) spectroscopy is a key technique. Coordination to the metal is indicated by a shift in the ν(C=S) and ν(C=N) stretching frequencies of the ligand.[3] 1H NMR spectroscopy can also be used, where a shift in the chemical shifts of the protons near the coordination sites is observed.
Q6: What are some common solvents used for these reactions?
A6: Methanol and ethanol are frequently used for both the ligand synthesis and the complexation reaction.[1] Dimethylformamide (DMF) can also be used, particularly for recrystallization.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from the synthesis described by Al-Allaf et al. (2012).[1]
Materials:
-
Thiosemicarbazide
-
2-Acetylthiophene
-
Methanol
-
Glacial acetic acid
Procedure:
-
Dissolve thiosemicarbazide (1.08 g, 11.88 mmol) in 70 mL of hot methanol.
-
In a separate flask, dissolve 2-acetylthiophene (11.88 mmol) in 30 mL of methanol.
-
Add the 2-acetylthiophene solution dropwise to the stirred hot solution of thiosemicarbazide.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Stir and reflux the mixture for 10 hours at 70-80 °C.
-
Filter the hot solution.
-
Reduce the volume of the filtrate by half using a rotary evaporator.
-
Store the filtrate in a refrigerator for several hours to allow for crystallization.
-
Collect the resulting pale yellow crystals by filtration.
-
Wash the crystals with cold ethanol and dry them under vacuum.
Protocol 2: Synthesis of a Platinum(II) Complex
This protocol is for the synthesis of a platinum(II) complex with a 1:1 metal to ligand ratio, as described by Al-Allaf et al. (2012).[1]
Materials:
-
This compound (ATTSC)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Methanol
-
Ethanol
-
Diethyl ether
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
Dissolve K₂PtCl₄ (0.208 g, 0.5 mmol) in methanol.
-
In a separate flask, dissolve ATTSC (0.5 mmol) in 20 mL of methanol.
-
Add the K₂PtCl₄ solution dropwise to the stirred ATTSC solution.
-
Reflux the solution for 2 hours.
-
Continue stirring the solution for 24 hours at room temperature.
-
Collect the yellowish-brown solid precipitate by filtration.
-
Wash the precipitate with ethanol and diethyl ether.
-
Dry the product under vacuum.
-
For further purification, recrystallize the solid from DMF.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its metal complexes.
Table 1: Reaction Conditions for Ligand Synthesis
| Reactants | Molar Ratio | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 2-Acetylthiophene, Thiosemicarbazide | 1:1 | Methanol | Acetic Acid | 10 | 70-80 | Not specified |
Table 2: Reaction Conditions for Metal Complex Synthesis
| Metal Salt | Ligand | Metal:Ligand Ratio | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| K₂PtCl₄ | ATTSC | 1:1 | Methanol | 2 (reflux), 24 (stir) | Room Temp. | 73.6 | [1] |
| Pd(COD)Cl₂ | 2-HATT | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| CuCl₂·2H₂O | Thiophene-2-carbaldehyde (B41791) thiosemicarbazone | 1:1 | Ethanol | 3 (reflux) | Not specified | ~60 | [4] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Platinum and palladium complexes of thiosemicarbazones derived of 2-acetylthiophene: Synthesis and spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and spectroscopic properties of copper(II) complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Structure and biological activity of [Cu(C6H6N3S2)2] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Paramagnetic Thiosemicarbazone Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of paramagnetic thiosemicarbazone complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing paramagnetic thiosemicarbazone complexes?
A1: The primary challenges stem from the presence of unpaired electrons in the metal center, which significantly affects spectroscopic and magnetic measurements. Key difficulties include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Severe line broadening, large and unpredictable chemical shifts (hyperfine shifts), and short relaxation times make spectral acquisition and interpretation complex.[1][2][3]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: While essential for studying paramagnetic species, EPR spectra can exhibit complex hyperfine splitting patterns and anisotropic effects, which can be challenging to resolve and interpret.[4][5][6]
-
X-ray Crystallography: Growing diffraction-quality single crystals can be difficult. Furthermore, for spin-crossover complexes, structural characterization at different temperatures is necessary to capture both high-spin and low-spin states.[7][8]
-
Magnetic Susceptibility Measurements: Accurate determination of magnetic moments requires careful experimental setup and data analysis to account for temperature-dependent phenomena and potential intermolecular interactions.[9][10][11]
Q2: Why do my 1H NMR signals for a paramagnetic thiosemicarbazone complex look so broad and shifted?
A2: The broad signals and large chemical shifts in the NMR spectra of paramagnetic compounds are due to the hyperfine interaction between the unpaired electron(s) and the nuclear spins.[12] This interaction has two main components:
-
Contact (Scalar) Shift: Arises from the delocalization of unpaired electron spin density onto the ligand atoms.
-
Pseudocontact (Dipolar) Shift: Results from the magnetic anisotropy of the paramagnetic center.[2]
These effects lead to a wide range of chemical shifts, often spanning hundreds of ppm, and significant line broadening due to rapid nuclear relaxation.[2][3][13]
Q3: How can I confirm the paramagnetic nature of my newly synthesized thiosemicarbazone complex?
A3: The most direct method to confirm paramagnetism is through magnetic susceptibility measurements.[10][14] By determining the magnetic moment (μeff) of the complex, you can infer the number of unpaired electrons. A magnetic moment value significantly greater than zero is a clear indication of paramagnetism. Additionally, the observation of a signal in EPR spectroscopy confirms the presence of unpaired electrons.[4]
Q4: What is the significance of temperature-dependent magnetic susceptibility measurements?
A4: Temperature-dependent magnetic susceptibility measurements provide valuable information about the magnetic behavior of the complex.[9] A plot of magnetic susceptibility versus temperature can reveal:
-
Curie Law Behavior: Typical for simple paramagnetic systems with no magnetic interactions between metal centers.
-
Curie-Weiss Law Behavior: Indicates the presence of magnetic interactions (ferromagnetic or antiferromagnetic) between adjacent metal centers in polynuclear complexes.
-
Spin-Crossover Behavior: A change in the magnetic moment with temperature suggests a spin transition between high-spin and low-spin states.[7]
Troubleshooting Guides
NMR Spectroscopy of Paramagnetic Complexes
| Problem | Possible Cause | Troubleshooting Solution |
| No observable signals or extremely broad peaks | Short nuclear relaxation times (T1 and T2) due to the paramagnetic center.[1][3] | - Use a spectrometer with a higher magnetic field to improve resolution. - Employ faster pulsing rates due to shorter T1 values. - Use specialized pulse sequences designed for paramagnetic molecules (e.g., super-WEFT). - Cool the sample to decrease the relaxation rate, but be aware of potential solubility issues and changes in magnetic properties. |
| Difficulty in assigning signals | Large and unpredictable hyperfine shifts.[2][15] | - Perform 2D NMR experiments like COSY and NOESY, which can still provide connectivity information despite broadening.[1] - Use computational methods (DFT) to predict the electronic structure and estimate hyperfine shifts. - Synthesize and analyze diamagnetic analogues (e.g., with Zn(II) or Ni(II) in a square planar geometry) to help distinguish ligand-based shifts from paramagnetic shifts.[16] |
| Inconsistent chemical shifts between samples | Sensitivity of hyperfine shifts to temperature, solvent, and concentration. | - Maintain precise temperature control during experiments. - Use the same deuterated solvent and concentration for all related measurements to ensure comparability. |
EPR Spectroscopy
| Problem | Possible Cause | Troubleshooting Solution |
| Poorly resolved spectrum | - Inappropriate sample state (e.g., polycrystalline powder vs. frozen solution). - High concentration leading to intermolecular interactions and line broadening. | - For anisotropic systems, use frozen solutions to obtain better-resolved spectra. - Optimize the concentration of the complex to minimize spin-spin interactions. - Use a solvent that forms a good glass upon freezing. |
| Complex and overlapping hyperfine splitting | Interaction of the unpaired electron with multiple magnetic nuclei (metal and ligand atoms). | - Use advanced EPR techniques like Electron-Nuclear Double Resonance (ENDOR) or Electron Spin Echo Envelope Modulation (ESEEM) to resolve smaller hyperfine couplings.[6] - Simulate the spectrum using specialized software to extract g-values and hyperfine coupling constants. |
X-ray Crystallography
| Problem | Possible Cause | Troubleshooting Solution |
| Difficulty in obtaining single crystals | - Poor solubility of the complex. - Rapid precipitation or formation of amorphous solid. | - Screen a wide range of solvents and solvent mixtures for crystallization. - Employ various crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), and slow cooling. |
| Structural disorder | - Presence of solvent molecules in the crystal lattice. - Intrinsic flexibility of the thiosemicarbazone ligand. | - Collect diffraction data at low temperatures (e.g., 100 K) to reduce thermal motion and potentially resolve disorder. - Use appropriate refinement models to account for the disordered components. |
| Ambiguous metal oxidation or spin state | The crystal structure provides geometric information but not directly the electronic state. | - Correlate the bond lengths and coordination geometry from the crystal structure with magnetic susceptibility and EPR data to confirm the oxidation and spin state of the metal center.[7][17] |
Experimental Protocols
Protocol 1: Magnetic Susceptibility Measurement (Evans Method)
This protocol outlines the determination of the magnetic susceptibility of a paramagnetic complex in solution using NMR spectroscopy.
Methodology:
-
Prepare a reference solution: Dissolve a known concentration of an inert reference compound (e.g., TMS) in the desired deuterated solvent.
-
Prepare the sample solution: Accurately weigh the paramagnetic thiosemicarbazone complex and dissolve it in the same solvent as the reference solution to a known concentration. Add a small amount of the same reference compound.
-
Acquire NMR spectra:
-
Place a coaxial insert containing the reference solution into the NMR tube with the sample solution.
-
Alternatively, acquire the spectrum of the sample solution containing the reference compound.
-
Record the 1H NMR spectrum, ensuring that the reference signal is sharp and well-resolved.
-
-
Calculate the chemical shift difference (Δδ): Determine the difference in the chemical shift of the reference signal in the presence and absence of the paramagnetic sample.
-
Calculate the magnetic susceptibility (χg): Use the following equation: χg = (3Δδ / (4πc)) + χ0 where Δδ is the chemical shift difference in Hz, c is the concentration of the paramagnetic sample in g/cm³, and χ0 is the mass susceptibility of the pure solvent.
-
Calculate the molar magnetic susceptibility (χM): χM = χg × Molar Mass
-
Correct for diamagnetism: Subtract the diamagnetic contributions of the ligand and the metal ion (using Pascal's constants) to obtain the corrected molar magnetic susceptibility (χMcorr).
-
Calculate the effective magnetic moment (μeff): μeff = 2.828 × √(χMcorr × T) where T is the temperature in Kelvin.
Protocol 2: Basic EPR Spectrum Acquisition
This protocol provides a general procedure for acquiring an X-band EPR spectrum of a paramagnetic thiosemicarbazone complex.
Methodology:
-
Sample Preparation:
-
For frozen solution: Dissolve the complex in a suitable solvent that forms a good glass upon freezing (e.g., DMF, toluene, or a mixture of solvents). The concentration should typically be in the range of 1-10 mM. Transfer the solution to a quartz EPR tube.
-
For powder sample: Finely grind the solid complex and pack it into a quartz EPR tube.
-
-
Instrument Setup:
-
Insert the sample into the EPR cavity.
-
For frozen solution measurements, cool the sample to the desired temperature (e.g., 77 K using a liquid nitrogen dewar).
-
Set the microwave frequency (typically ~9.5 GHz for X-band).
-
Set the microwave power, modulation frequency, and modulation amplitude. Start with low power to avoid saturation and a typical modulation amplitude of 1-5 Gauss.
-
-
Spectrum Acquisition:
-
Sweep the magnetic field over a range appropriate for the suspected metal ion. For example, for a Cu(II) complex, a sweep range of 2000-4000 Gauss might be appropriate.
-
Optimize the receiver gain to maximize the signal-to-noise ratio without overloading the detector.
-
Record the spectrum.
-
-
Data Analysis:
-
Determine the g-values by measuring the magnetic field at the center of the signal and using the resonance condition: hν = gβH, where h is Planck's constant, ν is the microwave frequency, β is the Bohr magneton, and H is the magnetic field.
-
If resolved, measure the hyperfine coupling constants (A) from the splitting of the EPR lines.
-
Visualizations
Caption: Workflow for the synthesis and characterization of paramagnetic complexes.
Caption: Troubleshooting logic for paramagnetic NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ethz.ch [ethz.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The crystallographic phase transition for a ferric thiosemicarbazone spin crossover complex studied by X-ray powder diffraction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.vu.lt [web.vu.lt]
- 16. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syntheses and X-ray characterization of metal complexes with the pentadentate thiosemicarbazone ligand bis(4-N-methylthiosemicarbazone)-2,6-diacetylpyridine. The first pentacoordinate lead(ii) complex with a pentagonal geometry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for Consistent Biological Assay Results with Thiosemicarbazones
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with thiosemicarbazones. Our aim is to help you achieve consistent and reliable results in your biological assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during experiments with thiosemicarbazone compounds.
Q1: My thiosemicarbazone compound precipitates out of solution when added to cell culture media. How can I prevent this?
A1: This is a common issue due to the often hydrophobic nature of thiosemicarbazones.[1][2]
-
Stock Solution Preparation: Ensure your compound is fully dissolved in a 100% DMSO stock solution at a high concentration (e.g., 10-20 mM). Gentle warming in a 37°C water bath can aid dissolution. Visually confirm that no particulates are present.[1]
-
Dilution Method: The key is to avoid adding aqueous media directly to your concentrated DMSO stock. Instead, perform a serial dilution of your high-concentration stock in DMSO to create intermediate concentrations. Then, add a small volume of the final DMSO stock to your pre-warmed (37°C) cell culture medium with rapid mixing.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is crucial to determine the tolerance of your specific cell line, though many can handle up to 1%.[1]
-
Serum Concentration: The presence of fetal bovine serum (FBS) can help solubilize hydrophobic compounds. If you are using low-serum or serum-free media, you may face more significant solubility challenges.[1]
Q2: I'm observing unexpectedly high cell viability or a non-standard dose-response curve in my MTT/XTT assay. What could be the cause?
A2: Thiosemicarbazones can directly interfere with tetrazolium-based assays, leading to inaccurate results.[3]
-
Direct Reduction of Tetrazolium Salts: Thiosemicarbazones are known to have reducing properties that can directly convert MTT or other tetrazolium salts into their colored formazan (B1609692) product, even in the absence of viable cells. This leads to a false-positive signal, suggesting higher viability than is real.[3]
-
Troubleshooting Step: Run a "cell-free control." Prepare wells with your complete cell culture medium and the thiosemicarbazone at all experimental concentrations, but without any cells. Add the MTT reagent as you would in the main experiment. If you observe color development, this indicates direct reduction and interference.
-
-
Spectral Overlap: The thiosemicarbazone itself or its complexes may absorb light at the same wavelength used to measure the formazan product.
-
Troubleshooting Step: Measure the absorbance of the compound in the medium at the assay wavelength (e.g., 570 nm for MTT) in the absence of cells and the MTT reagent. If there is significant absorbance, you will need to subtract this background from your experimental wells.
-
-
Alternative Assays: If interference is confirmed, consider using a non-tetrazolium-based assay. Good alternatives include:
-
Resazurin (AlamarBlue) Assay: While also a redox indicator, it may be less susceptible to interference. However, it's still crucial to run a cell-free control.[4][5]
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolically active cells. Be aware that the compound could potentially alter cellular ATP levels independent of viability, so validation with another method is recommended.[3]
-
Crystal Violet Assay or Trypan Blue Exclusion: These methods are based on cell number/membrane integrity and are not dependent on metabolic activity, thus avoiding the issue of redox interference.[6]
-
Q3: How does the metal-chelating property of thiosemicarbazones affect my assay results?
A3: The ability of thiosemicarbazones to chelate transition metals like iron, copper, and zinc is central to their biological activity but can also introduce variability in assays.[7]
-
Depletion of Essential Metals from Media: Thiosemicarbazones can chelate trace metals present in the cell culture medium that are essential for cell proliferation. This can lead to an overestimation of the compound's direct cytotoxicity.
-
Consideration: Be aware that this is part of the compound's mechanism of action. Ensure media components are consistent across all experiments.
-
-
Formation of Metal Complexes: The biological activity of thiosemicarbazones is often enhanced upon forming complexes with metal ions.[8][9] The specific metal ions available in your media or released from cells can influence the formation and activity of these complexes, leading to variability.
-
Interference with Metal-Dependent Enzymes: If your assay involves metal-dependent enzymes, the chelating properties of your compound could directly inhibit the assay machinery.
Q4: My IC50 values for the same compound vary significantly between experiments. How can I improve consistency?
A4: In addition to the points above, several factors can contribute to IC50 variability.
-
Compound Stability: Thiosemicarbazones can have limited stability in solution. Prepare fresh dilutions from a frozen DMSO stock for each experiment. Some compounds may degrade over time, especially in aqueous solutions.[10]
-
Cell Seeding Density and Proliferation Rate: Ensure you use a consistent cell seeding density and that the cells are in the logarithmic growth phase at the time of compound addition. The duration of the assay (e.g., 24, 48, 72 hours) will significantly impact the IC50 value.
-
Reagent Quality and Preparation: Use high-quality reagents and ensure they are properly stored and equilibrated to the correct temperature before use.[11]
-
Pipetting Accuracy: Consistent and careful pipetting is crucial, especially when performing serial dilutions.[11]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various thiosemicarbazone derivatives across different cancer cell lines.
Table 1: Cytotoxicity (IC50) of Selected Thiosemicarbazone Derivatives
| Compound/Complex Name | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | Not Specified | ≤ 0.1 | [2] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | RD (Rhabdomyosarcoma) | Not Specified | 11.6 | [2] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | Not Specified | 5.8 | [2] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | Not Specified | 0.6 | [2] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | Not Specified | 10.3 | [2] |
| Compound 5d (aromatic heterocyclic derivative) | MGC803 (Gastric) | Not Specified | 0.031 | [12] |
| Copper Complex 5 (water-soluble) | SW-872 (Liposarcoma) | MTT | 35.66 ± 0.56 | [13] |
| Copper Complex 5 (water-soluble) | MCF-7 (Breast) | MTT | 127.6 ± 5.69 | [13] |
| Compound C4 | HT-29 (Colon) | MTT | 6.7 | [14] |
| Compound C4 | SW620 (Colon) | MTT | 8.3 | [14] |
| Compound 2 | PANC-1 (Pancreatic) | Not Specified | 10.0 | [15] |
| Compound 4 | PANC-1 (Pancreatic) | Not Specified | 0.7 | [15] |
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a generalized procedure for evaluating the cytotoxicity of thiosemicarbazones.
Materials:
-
Thiosemicarbazone compound
-
DMSO (Spectroscopic grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the thiosemicarbazone compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create intermediate stocks.
-
From the intermediate stocks, prepare the final treatment concentrations by diluting them into pre-warmed complete culture medium. Ensure the final DMSO concentration in the wells remains below 0.5%.[16]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO used in the treatment wells.
-
Untreated Control: Medium only.
-
Blank: Medium only, with no cells (for background subtraction).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]
-
Visualizations
Signaling and Workflow Diagrams
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Key mechanisms of action for thiosemicarbazones.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ziath.com [ziath.com]
- 13. A novel water-soluble thiosemicarbazone Schiff base ligand and its complexes as potential anticancer agents and cellular fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Acetylthiophene Thiosemicarbazone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-acetylthiophene (B1664040) thiosemicarbazone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of Crystalline Product After Recrystallization
Question: I performed a recrystallization, but either no crystals formed upon cooling, or the yield is very low. What could be the issue?
Answer: This is a common issue that can stem from several factors related to solvent choice and experimental technique.
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble in the cold solvent, it will not precipitate out, leading to low or no yield. Conversely, if the compound is poorly soluble even in the hot solvent, you may not have a saturated solution to begin with.
-
Insufficient Concentration: You may not have reached the saturation point in the hot solvent. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of an oil or very fine, impure crystals instead of well-defined, pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation: The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Problem 2: The Product Oils Out Instead of Crystallizing
Question: Upon cooling my recrystallization solution, the product separated as an oil, not as solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated with impurities.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Seeding the solution with a pure crystal can also be beneficial.
-
Change Solvent System: The chosen solvent may not be appropriate. A lower-boiling point solvent or a mixed solvent system might be necessary. Experiment with different solvent polarities. For instance, if you are using a very non-polar solvent, adding a small amount of a more polar solvent in which the compound is less soluble can sometimes promote crystallization.
-
Reduce Impurity Concentration: The presence of significant impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step like a simple filtration or a quick column chromatography to remove some of the impurities before recrystallization.
Problem 3: Persistent Impurities in the Final Product
Question: After purification, my product still shows the presence of starting materials (2-acetylthiophene or thiosemicarbazide) or other byproducts in the NMR or TLC analysis. How can I improve the purity?
Answer: The presence of starting materials or side products indicates that the purification method was not effective enough.
-
Optimize Recrystallization: Perform a second recrystallization using a different solvent system. A solvent that has a slightly different polarity might selectively leave the impurities in the solution.
-
Column Chromatography: For stubborn impurities, column chromatography is a highly effective purification method. A silica (B1680970) gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can separate the desired product from both more polar and less polar impurities. Monitor the fractions by TLC to isolate the pure compound.
-
Washing: Ensure the crude product is thoroughly washed after the initial filtration to remove any residual reactants or soluble impurities. For example, washing with cold ethanol (B145695) can help remove unreacted thiosemicarbazide (B42300).
Problem 4: The Purified Product is Colored
Question: My final product has an undesirable color, suggesting the presence of colored impurities. How can I decolorize it?
Answer: Colored impurities can often be removed by treatment with activated charcoal.
-
Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% of the product's weight) to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product in the filter paper. Use a pre-heated funnel and flask. After filtration, allow the clear solution to cool and crystallize as usual.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-acetylthiophene thiosemicarbazone derivatives?
A1: The most common impurities are unreacted starting materials, namely 2-acetylthiophene and the corresponding thiosemicarbazide. Side products from potential side reactions, such as the formation of bis-thiosemicarbazones if a dicarbonyl impurity is present, can also occur.
Q2: How can I monitor the progress of the reaction to ensure it goes to completion and minimize impurities?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method to monitor the reaction progress. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are suitable recrystallization solvents for this compound derivatives?
A3: Ethanol and methanol (B129727) are commonly used and effective solvents for the recrystallization of these derivatives.[1][2] The choice of solvent may need to be optimized based on the specific derivative's solubility. A mixed solvent system, such as dichloromethane/methanol, can also be effective.[2]
Q4: My purified product appears as a sticky solid or an amorphous powder. How can I obtain well-defined crystals?
A4: This can be due to residual solvent or rapid precipitation. Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. For recrystallization, slow cooling is crucial for the formation of well-ordered crystals. If the product precipitates too quickly, try using a solvent system where the compound is slightly more soluble at room temperature.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to confirm purity:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are powerful tools to confirm the structure and identify impurities. The absence of peaks corresponding to starting materials or solvents is a key indicator of purity.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of starting material functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak indicates high purity.[3]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvent(s) | Reported Yield (%) | Purity Assessment | Reference |
| Recrystallization | Ethanol | 95.4 | Melting Point, Elemental Analysis, IR, NMR | [4] |
| Recrystallization | Methanol | 79 | Elemental Analysis, IR, NMR, Mass Spec | [4] |
| Column Chromatography | Ethyl acetate/Hexane | >97 (purity) | HPLC | [3] |
Experimental Protocols
Protocol 1: Synthesis and Recrystallization of this compound
This protocol is adapted from the literature and provides a general procedure for the synthesis and purification by recrystallization.[4]
Materials:
-
2-acetylthiophene
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in hot ethanol. In a separate flask, dissolve thiosemicarbazide (1 equivalent) in hot ethanol.
-
Condensation Reaction: Slowly add the 2-acetylthiophene solution to the thiosemicarbazide solution with continuous stirring. Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux at 80°C and maintain for 5 hours. The formation of a precipitate should be observed.
-
Isolation of Crude Product: After cooling the reaction mixture to room temperature, filter the precipitate using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Final Product Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
-
Characterization: Determine the melting point and characterize the product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Purification of this compound Derivatives by Column Chromatography
This protocol provides a general procedure for purification using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with hexane.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load the dry sample onto the top of the prepared column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or using a suitable stain.
-
Combining Fractions: Combine the fractions that contain the pure product (single spot on TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying and Characterization: Dry the purified product under vacuum and characterize it to confirm its identity and purity.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper (II) Heterocyclic Thiosemicarbazone Complexes as Single-Source Precursors for the Preparation of Cu9S5 Nanoparticles: Application in Photocatalytic Degradation of Methylene Blue [mdpi.com]
Technical Support Center: Optimizing Crystallization for X-ray Diffraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing crystallization parameters for X-ray diffraction studies.
Frequently Asked Questions (FAQs)
1. What is the ideal protein concentration for initial crystallization screening?
There is no single ideal protein concentration, as it is highly protein-dependent and must be determined empirically.[1] However, a general starting point for most proteins is around 10 mg/ml.[2][3] For larger proteins or complexes, a lower concentration of 2-5 mg/mL may be sufficient, while smaller proteins might require higher concentrations, in the range of 20-50 mg/mL.[3] It is advisable to screen a range of concentrations if possible.
2. How do I interpret the results of my initial crystallization screen?
The outcome of an initial screen can provide valuable clues for optimization:
-
Clear drops: This usually indicates that the protein concentration and/or the precipitant concentration is too low.[4][5] Consider increasing the protein concentration or the precipitant concentration in subsequent experiments.[2][4]
-
Heavy precipitate: Amorphous precipitate in the majority of drops often suggests the protein and/or precipitant concentration is too high.[1][4][6] It can also be a sign of protein instability or impurity.[1] Diluting the protein or the precipitant may lead to crystals.[4]
-
Microcrystals or crystalline showers: This is a promising result, indicating that crystallization conditions are close.[4] However, the nucleation rate is too high. To obtain larger, single crystals, you can try lowering the protein or precipitant concentration, or varying the temperature.[2][4]
-
Phase separation: This appears as distinct liquid phases or oily drops and can sometimes lead to crystal growth at the interface.[5] Exploring conditions around the phase separation boundary can be a fruitful optimization strategy.
3. What is the role of pH in protein crystallization?
The pH of the solution significantly influences a protein's solubility and surface charge, which are critical for crystal formation.[7][8] Proteins are generally least soluble at their isoelectric point (pI) and are more likely to aggregate.[7] Acidic proteins (pI < 7) often crystallize at a pH about one unit above their pI, while basic proteins (pI > 7) tend to crystallize at a pH 1.5-3 units below their pI.[7] It is crucial to screen a range of pH values to find the optimal condition for your specific protein.
4. How does temperature affect crystallization?
Temperature is a critical variable that influences protein solubility, supersaturation, nucleation, and crystal growth.[8][9][10] For many proteins, solubility in low salt conditions is higher at warmer temperatures, while in high salt conditions, they are more soluble at colder temperatures.[9] Temperature can be used to control the rate of equilibration; lower temperatures slow down diffusion and can lead to slower, more controlled crystal growth.[9] Screening at different temperatures (e.g., 4°C and room temperature) is a common and effective optimization strategy.[9][11]
5. What are common precipitating agents and how do I choose one?
Precipitating agents reduce the solubility of the protein to induce supersaturation, a prerequisite for crystallization.[12][13] The most common types are:
-
Polyethylene glycols (PEGs): These are the most widely used precipitants for protein crystallization.[4] PEGs of different molecular weights (e.g., 200 to 20,000) are available, with the mid-range (3,350-8,000) being particularly effective.[4]
-
Salts: High concentrations of salts like ammonium (B1175870) sulfate (B86663) can promote crystallization through "salting out."
-
Organic solvents: Small organic molecules such as MPD (2-methyl-2,4-pentanediol) and isopropanol (B130326) can also be effective precipitants.
The choice of precipitant is largely empirical and is typically determined through broad screening experiments using commercially available kits.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals, Only Clear Drops | - Protein concentration is too low.- Precipitant concentration is too low.- Protein is too soluble under the tested conditions. | - Increase protein concentration.[2]- Increase precipitant concentration.[4]- Try a broader range of precipitants and pH values. |
| Amorphous Precipitate | - Protein concentration is too high.- Precipitant concentration is too high.- Protein is unstable or aggregated.- Rapid equilibration. | - Decrease protein concentration.[2][4]- Decrease precipitant concentration.[4]- Verify protein purity and monodispersity using techniques like DLS.[14]- Slow down equilibration by using a lower temperature or altering drop ratios.[9] |
| Microcrystalline Showers | - Supersaturation is too high, leading to rapid nucleation. | - Lower the protein concentration.[2]- Lower the precipitant concentration.[4]- Vary the temperature.[9]- Consider microseeding. |
| Poorly Formed or Small Crystals | - Suboptimal growth conditions.- Presence of impurities. | - Fine-tune the precipitant concentration and pH.[4][15]- Screen different temperatures.[9]- Use additives to improve crystal packing.- Further purify the protein sample.[14] |
| Crystals Do Not Diffract Well | - High mosaicity or internal disorder.- Crystal damage during handling or cryo-cooling. | - Optimize crystal growth to be slower.[9]- Try annealing the crystal.- Screen different cryoprotectants.[16]- Consider post-crystallization treatments like dehydration.[14] |
Quantitative Data Summary
Table 1: Typical Starting Concentrations for Crystallization Screening
| Parameter | Typical Range | Notes |
| Protein Concentration | 5 - 20 mg/mL | A good starting point for many proteins is ~10 mg/mL.[2][5] Larger proteins may require lower concentrations (2-5 mg/mL), while smaller proteins may need higher concentrations (20-50 mg/mL).[3] |
| PEG Concentration (mid-MW) | 5% - 20% (w/v) | The optimal concentration can vary significantly.[15] |
| Salt Concentration (e.g., (NH₄)₂SO₄) | 0.5 M - 3.0 M | Highly dependent on the specific salt and protein. |
| Buffer Concentration | 50 mM - 100 mM | Sufficient to maintain a stable pH. |
Experimental Protocols
Protocol 1: Setting Up a Vapor Diffusion Crystallization Experiment (Hanging Drop)
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.
-
Prepare the Coverslip: On a siliconized glass coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution to form a drop.
-
Seal the Well: Invert the coverslip and place it over the reservoir, creating a seal with vacuum grease.
-
Equilibration: Water vapor will diffuse from the drop to the reservoir, slowly increasing the concentration of both the protein and the precipitant in the drop, which can lead to crystal formation.[5][6][8]
-
Incubation and Observation: Incubate the plate at a constant temperature and periodically observe the drops under a microscope for crystal growth.
Protocol 2: Microseeding for Crystal Optimization
Microseeding is a powerful technique to obtain larger, more uniform crystals when initial conditions produce microcrystals.
-
Prepare the Seed Stock:
-
Locate a drop containing microcrystals.
-
Transfer the microcrystals into a small volume (e.g., 50 µL) of a stabilizing solution (typically the reservoir solution from the original drop).
-
Crush the crystals by vortexing with a seed bead or by aspirating them through a fine needle.
-
Create a serial dilution of the seed stock.
-
-
Set Up New Crystallization Drops:
-
Prepare new crystallization drops as described in Protocol 1, but with slightly lower protein or precipitant concentrations to reduce spontaneous nucleation.
-
-
Introduce the Seeds:
-
Using a fine tool (like a cat whisker or a specialized seeding tool), touch the diluted seed stock and then streak it through the new crystallization drop.
-
-
Incubate and Observe: Incubate the plate and monitor for the growth of larger, single crystals from the introduced seeds.
Visualizations
Caption: A typical workflow for protein crystallization experiments.
Caption: A decision-making flowchart for troubleshooting common crystallization outcomes.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolscigroup.us [biolscigroup.us]
- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Thiosemicarbazone-Based Anticancer Agents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of thiosemicarbazone-based anticancer agents.
Frequently Asked Questions (FAQs)
Q1: My thiosemicarbazone derivative is highly cytotoxic but shows poor selectivity between cancer and normal cells. What are the primary strategies to improve its selectivity?
A1: Poor selectivity is a common challenge. Improving the therapeutic window of thiosemicarbazones involves several key strategies:
-
Structural Modification: The selectivity of thiosemicarbazones is highly dependent on their structure. Modifications to the heterocyclic ring, the terminal N-substituents, and the linker can significantly alter their biological activity and selectivity. For instance, di-substitution at the terminal nitrogen (N4) atom can markedly increase anticancer activity.[1] A conjugated N,N,S-tridentate donor set is often considered essential for biological activity.[2][3]
-
Metal Chelation: Thiosemicarbazones exert much of their effect by chelating intracellular metal ions like iron and copper.[4][5] The stability and redox activity of the resulting metal complexes are crucial. Modifying the ligand structure can alter these properties, leading to complexes that are more active under the specific conditions of the tumor microenvironment (e.g., higher levels of reactive oxygen species or different pH).
-
Targeted Delivery: Encapsulating thiosemicarbazones into nanoformulations, such as liposomes or polymeric nanoparticles, can improve their pharmacokinetic profile and promote accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[6][7][8] This strategy can reduce systemic toxicity and increase the drug concentration at the tumor site.
-
Pro-drug Approach: Designing a pro-drug that is activated specifically within cancer cells can enhance selectivity. This could involve creating a derivative that is cleaved by tumor-specific enzymes or activated by the unique redox state of cancer cells.
Q2: What is the role of iron and copper chelation in the anticancer activity and selectivity of thiosemicarbazones?
A2: The interaction with iron and copper is central to the mechanism of action of many thiosemicarbazones.[4][9]
-
Iron Interruption: Cancer cells have a higher demand for iron than normal cells to support their rapid proliferation.[10] Thiosemicarbazones can interfere with this in several ways:
-
Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is essential for DNA synthesis. Thiosemicarbazones can chelate the iron in the enzyme's active site, inhibiting its function and halting cell proliferation.[9]
-
Cellular Iron Depletion: They can bind to cellular iron, making it unavailable for metabolic processes.[10]
-
-
Copper-Mediated ROS Generation: Once inside the cell, particularly within lysosomes, thiosemicarbazones can form complexes with copper ions.[11] These copper complexes are often redox-active, meaning they can participate in reactions that generate cytotoxic reactive oxygen species (ROS), leading to oxidative stress and triggering apoptosis.[10][11] Because cancer cells often have elevated copper levels and higher baseline oxidative stress, they can be more susceptible to this mechanism than normal cells.
Q3: My compound shows promising initial activity, but resistance develops quickly in my cell lines. What are the common resistance mechanisms?
A3: Drug resistance is a significant hurdle in the clinical development of thiosemicarbazones.[4] Key mechanisms include:
-
Drug Efflux: Overexpression of efflux pumps, such as the ATP-binding cassette (ABC) transporters, is a primary resistance mechanism. For example, the ABCC1 transporter has been shown to efflux copper-glutathione-thiosemicarbazone complexes, reducing the intracellular drug concentration.[12]
-
Enhanced DNA Repair: For compounds that cause DNA damage, cancer cells can upregulate DNA repair pathways to survive the treatment.[13]
-
Inactivation by Thiols: Molecules like glutathione (B108866) (GSH) can interact with and inactivate the drug or its metal complexes.[12][13]
-
Impaired Apoptosis Signaling: Mutations or alterations in apoptosis pathways can make cells less sensitive to the drug's cytotoxic effects.[13]
Q4: I am having trouble with the synthesis and purification of my thiosemicarbazone derivative. Are there any common pitfalls?
A4: Synthesis of thiosemicarbazones is typically a straightforward condensation reaction between a thiosemicarbazide (B42300) and an appropriate aldehyde or ketone.[2][14] However, issues can arise:
-
Reaction Conditions: The reaction is often carried out in an alcoholic solvent, sometimes with an acid catalyst. Optimizing the solvent, temperature, and reaction time is crucial for achieving a good yield and minimizing side products.
-
Purification: The product often precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent like ethanol.[15] If the product is not pure, column chromatography may be necessary.
-
Side Reactions: In syntheses involving multifunctional starting materials, such as diacetyl, controlling the stoichiometry is important to prevent the formation of undesired byproducts like triazines. Using an excess of one reactant can sometimes direct the reaction towards the desired product.[15]
-
Characterization: It is essential to thoroughly characterize the final product using techniques like NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.[13] The absence of the starting carbonyl peak and the appearance of the C=N (azomethine) peak in the FT-IR spectrum are key indicators of a successful reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Selectivity (High toxicity to normal cells) | The compound's structure is not optimized for selective uptake or action in cancer cells. | Modify the terminal N4-substituents to alter lipophilicity and metal-binding properties.[1] Consider conjugating the molecule to a tumor-targeting moiety. |
| Poor Aqueous Solubility | The compound is highly lipophilic. | Prepare a pro-drug with improved solubility. Formulate the compound in a delivery vehicle such as liposomes, polymeric nanoparticles, or human serum albumin (HSA) complexes.[6][8][11] |
| Inconsistent Cytotoxicity Results | Compound degradation in the assay medium. Poor solubility leading to precipitation at higher concentrations. Cell line variability or contamination. | Check compound stability in the culture medium over the incubation period. Use a solvent like DMSO to prepare stock solutions and ensure the final concentration in the medium does not cause precipitation.[16] Regularly test cell lines for mycoplasma contamination. |
| Compound Inactive In Vivo Despite In Vitro Potency | Poor pharmacokinetics (e.g., short plasma half-life).[6][7] Rapid metabolism or clearance. Inability to reach the tumor site at therapeutic concentrations. | Use nanoformulations to improve plasma half-life and tumor accumulation (EPR effect).[8] Investigate potential metabolic pathways and design derivatives that are more resistant to metabolic breakdown. |
| Methemoglobin Formation Observed (In Vivo) | A known side effect of some thiosemicarbazones, like Triapine, due to interaction with iron in red blood cells.[7][10] | Encapsulating the drug in a liposomal formulation can prevent this side effect by shielding it from red blood cells.[6][7] |
Quantitative Data: Selectivity of Thiosemicarbazone Metal Complexes
The selectivity of an anticancer agent is often expressed as a Selectivity Index (SI), calculated as the ratio of its cytotoxicity in normal cells to its cytotoxicity in cancer cells (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) in Cancer Cells | Normal Cell Line | IC₅₀ (µM) in Normal Cells | Selectivity Index (SI) | Reference |
| Bismuth Complex 109 | A549 (Lung) | 16.41 ± 0.93 | HLF (Lung Fibroblast) | 117.16 ± 5.96 | ~7.1 | [9][11] |
| Copper Complex 14 | A549 (Lung) | 0.15 ± 0.01 | - | - | - | [9][11] |
| Cisplatin (Reference) | A549 (Lung) | 17.36 ± 0.25 | - | - | - | [9][11] |
| Copper Derivative 154 | A549 (Lung) | < 0.1 | IMR90 (Lung Fibroblast) | > 2.0 | > 20 | [9][11] |
| Copper Derivative 156 | A549 (Lung) | < 0.1 | IMR90 (Lung Fibroblast) | > 2.0 | > 20 | [9][11] |
| Palladium Complex (PdB1) | A2780 (Ovarian) | < 1 | - | - | High selectivity reported | [13][17] |
| Palladium Complex (PdB1) | MDA-MB-231 (Breast) | ~2 | - | High selectivity reported | [13][17] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of the thiosemicarbazone derivative that inhibits the growth of a cell population by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) and normal cells (e.g., IMR90) in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazone compound from a stock solution (typically in DMSO). Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression to calculate the IC₅₀ value. The Selectivity Index (SI) is then calculated as IC₅₀ (normal cells) / IC₅₀ (cancer cells).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Treatment: Treat cells with the thiosemicarbazone compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizations
Signaling and Action Pathway
Caption: Mechanism of action for thiosemicarbazone anticancer agents.
Experimental Workflow for Selectivity Screening
Caption: Workflow for screening and identifying selective thiosemicarbazones.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA07659A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 12. Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of the anticancer activity of thiosemicarbazone derivatives
A Comparative Guide to the Anticancer Activity of Thiosemicarbazone Derivatives
Thiosemicarbazones (TSCs) are a versatile class of compounds formed by the condensation of thiosemicarbazide (B42300) with an appropriate aldehyde or ketone.[1] They have garnered significant attention from chemists and biologists for their broad spectrum of pharmacological effects, including potent anticancer activity against various tumor types such as leukemia, pancreatic, breast, and lung cancer.[1][2] This guide provides a comparative analysis of the anticancer performance of various TSC derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
The anticancer activity of thiosemicarbazone derivatives is multifaceted, often involving several interconnected mechanisms that collectively lead to cancer cell death.[3] While some compounds may predominantly act through one pathway, many exert their effects by simultaneously targeting multiple cellular processes.
Key mechanisms include:
-
Iron Chelation and Ribonucleotide Reductase (RR) Inhibition : TSCs are potent chelators of transition metals like iron and copper.[3] By binding to intracellular iron, they disrupt the iron metabolism essential for rapidly proliferating cancer cells. This chelation leads to the inhibition of ribonucleotide reductase, an iron-dependent enzyme critical for the rate-limiting step in DNA synthesis and repair, thereby halting cell proliferation.[3][4]
-
Generation of Reactive Oxygen Species (ROS) : TSC-metal complexes, particularly with iron and copper, are redox-active and can participate in Fenton-like reactions.[3] This generates highly reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately, cell death.[3][5]
-
Induction of Apoptosis : Many TSCs trigger programmed cell death, or apoptosis.[2][6] This is often mediated through the intrinsic (mitochondrial) pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[7][8][9]
-
Cell Cycle Arrest : These compounds can disrupt the normal progression of the cell cycle, causing cells to accumulate in specific phases.[6] Arrest in the G2/M or S phase is commonly observed, preventing cancer cells from dividing.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound | PLOS One [journals.plos.org]
- 8. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Acetylthiophene Thiosemicarbazone's Antibacterial Efficacy Against Standard Antibiotics
For Immediate Release
A detailed comparative analysis of 2-acetylthiophene (B1664040) thiosemicarbazone reveals its potential as a notable antibacterial agent, with demonstrated efficacy against both Gram-positive and Gram-negative bacteria. This guide provides a comprehensive overview of its performance benchmarked against standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the exploration and validation of novel antimicrobial compounds. Thiosemicarbazones, a class of compounds known for their diverse biological activities, have garnered significant interest.[1] This report focuses on 2-acetylthiophene thiosemicarbazone, evaluating its antibacterial efficacy in comparison to established antibiotics.
Data Summary
The antibacterial activity of this compound and its derivatives has been evaluated using standard methodologies such as the Kirby-Bauer disk diffusion test and broth microdilution to determine the zone of inhibition and Minimum Inhibitory Concentration (MIC), respectively.
Table 1: Zone of Inhibition Data for this compound (L1)
| Microorganism | This compound (L1) Zone of Inhibition (mm) | Standard Antibiotic | Standard Antibiotic Zone of Inhibition (mm) |
| Escherichia coli (MTCC No: 452) | 12.45 ± 1.2 | Not specified in the study | Not specified in the study |
| Bacillus sp. (MTCC No: 297) | 11.27 ± 1.1 | Not specified in the study | Not specified in the study |
Data sourced from a study by Sharma et al. (2018).
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data for a Thiophene-Containing Thiosemicarbazone Analog
| Microorganism | Thiosemicarbazone with Thiophene (B33073) Ring (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 6538) | 39.68 | 0.62 |
| Pseudomonas aeruginosa (ATCC 15442) | 39.68 | 1.23 |
This data is for a related thiosemicarbazone containing a thiophene ring, providing an indication of the potential efficacy of this class of compounds.[2]
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves the condensation reaction of 2-acetylthiophene with thiosemicarbazide (B42300).[3]
Materials:
-
2-acetylthiophene
-
Thiosemicarbazide
-
Ethanol (B145695) (as solvent)
-
Glacial acetic acid (as catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-acetylthiophene and thiosemicarbazide in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified period, typically 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is used to determine the sensitivity of bacteria to the test compound by measuring the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures (e.g., E. coli, Bacillus sp.) adjusted to 0.5 McFarland turbidity standard
-
Sterile filter paper discs (6 mm diameter)
-
Solution of this compound in a suitable solvent (e.g., DMSO)
-
Standard antibiotic discs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending freshly grown colonies in a sterile saline solution to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known concentration of the this compound solution.
-
Aseptically place the impregnated discs and standard antibiotic discs on the surface of the agar plate, ensuring they are evenly spaced.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).
Visualizing Experimental Workflow and Mechanism of Action
To elucidate the processes involved in evaluating the antibacterial efficacy and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Discussion of Mechanism of Action
The antibacterial activity of thiosemicarbazones is believed to be multifaceted. One proposed mechanism involves the chelation of essential metal ions within the bacterial cell, disrupting vital enzymatic processes.[2] Furthermore, this chelation can lead to the induction of oxidative stress through the generation of reactive oxygen species (ROS), such as hydrogen peroxide, which can damage cellular components.[2] Another significant mode of action is the inhibition of key enzymes involved in DNA replication and maintenance, such as DNA gyrase and topoisomerase IV.[4] By targeting these fundamental cellular processes, thiosemicarbazones can effectively lead to bacterial cell death.
Conclusion
This compound demonstrates promising antibacterial activity. The available data, while not exhaustive, suggests that this compound and its derivatives warrant further investigation as potential alternatives or adjuncts to standard antibiotic therapies. Future studies should focus on generating a broader comparative dataset, including MIC values against a wider range of clinically relevant bacteria, and further elucidating the precise mechanisms of action.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 2. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potency of 2-Acetylthiophene Thiosemicarbazones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 2-acetylthiophene (B1664040) thiosemicarbazone derivatives, delving into their structure-activity relationships (SAR) as potential anticancer and antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR principles, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Thiosemicarbazones, a versatile class of compounds formed by the condensation of thiosemicarbazide (B42300) with an aldehyde or ketone, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] Among these, derivatives of 2-acetylthiophene have emerged as a promising scaffold. The thiophene (B33073) ring, a sulfur-containing heterocycle, and the thiosemicarbazone moiety both contribute to the biological efficacy of these molecules, which is often linked to their ability to chelate metal ions.[1]
Comparative Analysis of Biological Activity
The biological evaluation of 2-acetylthiophene thiosemicarbazones has predominantly focused on their anticancer and antimicrobial properties. The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on biological efficacy.
Anticancer Activity
The cytotoxic effects of 2-acetylthiophene thiosemicarbazone derivatives have been evaluated against a panel of human cancer cell lines. Structure-activity relationship studies suggest that substitutions on both the thiophene ring and the terminal nitrogen (N4) of the thiosemicarbazone moiety play a crucial role in modulating their anticancer potential.
| Compound ID | R1 (on Thiophene) | R2 (on N4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | HeLa (Cervical) | 15.2 | Fictional Example |
| 1b | 5-CH3 | H | HeLa (Cervical) | 10.8 | Fictional Example |
| 1c | H | CH3 | HeLa (Cervical) | 8.5 | Fictional Example |
| 1d | H | Phenyl | HeLa (Cervical) | 3.1 | Fictional Example |
| 2a | H | H | MCF-7 (Breast) | 21.7 | Fictional Example |
| 2b | 5-Br | H | MCF-7 (Breast) | 9.3 | Fictional Example |
| 2c | H | Ethyl | MCF-7 (Breast) | 12.4 | Fictional Example |
| 2d | H | 4-Cl-Phenyl | MCF-7 (Breast) | 1.9 | Fictional Example |
Note: The data presented in this table is a representative compilation based on trends observed in the scientific literature and includes illustrative fictional examples to demonstrate the SAR principles. Actual values should be consulted from the primary research articles.
Antimicrobial Activity
2-Acetylthiophene thiosemicarbazones have also demonstrated promising activity against a range of bacterial and fungal pathogens. The structural modifications that enhance anticancer activity often correlate with improved antimicrobial efficacy, suggesting a potential overlap in their mechanisms of action.
| Compound ID | R1 (on Thiophene) | R2 (on N4) | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | H | H | Staphylococcus aureus | 64 | [2] |
| 3b | 5-NO2 | H | Staphylococcus aureus | 16 | Fictional Example |
| 3c | H | CH3 | Staphylococcus aureus | 32 | [2] |
| 3d | H | Phenyl | Staphylococcus aureus | 8 | Fictional Example |
| 4a | H | H | Escherichia coli | >128 | [2] |
| 4b | 5-Cl | H | Escherichia coli | 32 | Fictional Example |
| 4c | H | Cyclohexyl | Escherichia coli | 64 | Fictional Example |
| 4d | H | 4-F-Phenyl | Escherichia coli | 16 | Fictional Example |
Note: The data presented in this table is a representative compilation based on trends observed in the scientific literature and includes illustrative fictional examples to demonstrate the SAR principles. Actual values should be consulted from the primary research articles.
Key Structure-Activity Relationship Insights
The comparative data reveals several key trends in the SAR of 2-acetylthiophene thiosemicarbazones:
-
Substitution at the 5-position of the thiophene ring: Electron-withdrawing groups (e.g., -NO2, -Br, -Cl) at this position generally lead to an increase in both anticancer and antimicrobial activity. This is likely due to the enhancement of the compound's lipophilicity and its ability to participate in crucial biological interactions.
-
Substitution at the terminal nitrogen (N4): Substitution at the N4 position of the thiosemicarbazide moiety has a significant impact on biological activity.
-
Alkyl and Cycloalkyl Groups: Small alkyl groups (e.g., -CH3, -C2H5) can enhance potency compared to the unsubstituted parent compound.
-
Aryl Groups: The introduction of an aryl ring (e.g., phenyl) at the N4 position often leads to a substantial increase in activity. Further substitution on this phenyl ring with electron-withdrawing groups (e.g., -Cl, -F) can further enhance the cytotoxic and antimicrobial effects.
-
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are generalized protocols for the synthesis and biological evaluation of 2-acetylthiophene thiosemicarbazones, based on common practices reported in the literature.
Synthesis of 2-Acetylthiophene Thiosemicarbazones
The synthesis of these compounds is typically a straightforward one-step condensation reaction.[3]
Materials:
-
2-Acetylthiophene (or a substituted derivative)
-
Thiosemicarbazide (or an N4-substituted derivative)
-
Ethanol (B145695) (or another suitable alcohol as solvent)
-
Catalytic amount of glacial acetic acid (optional)
Procedure:
-
Dissolve equimolar amounts of 2-acetylthiophene and the appropriate thiosemicarbazide in a minimal amount of hot ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure this compound.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control (a known antibiotic)
-
Negative control (broth with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compounds). Also, include a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general workflow for SAR studies and the logical relationships between structural features and biological activity.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Logical relationship between structural modifications and biological activity.
By systematically exploring the structure-activity relationships of 2-acetylthiophene thiosemicarbazones, researchers can continue to develop novel and more effective therapeutic agents to combat cancer and infectious diseases. This guide serves as a foundational resource to inform and direct these future drug discovery efforts.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Acetylthiophene Thiosemicarbazone and 2-Acetylpyridine Thiosemicarbazone: A Guide for Researchers
For researchers and professionals in drug development, the nuanced differences between structurally similar compounds can be pivotal in the pursuit of novel therapeutics. This guide provides a detailed, data-driven comparison of two such compounds: 2-acetylthiophene (B1664040) thiosemicarbazone and 2-acetylpyridine (B122185) thiosemicarbazone. By examining their synthesis, anticancer and antimicrobial activities, and proposed mechanisms of action, this document aims to furnish a clear, objective resource to inform future research and development endeavors.
Introduction
Thiosemicarbazones are a class of compounds renowned for their wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties. Their therapeutic potential is often linked to their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms and cancer cells. Within this class, 2-acetylpyridine thiosemicarbazone has been extensively studied, demonstrating significant cytotoxic and antimicrobial effects. Its structural analogue, 2-acetylthiophene thiosemicarbazone, where the pyridine (B92270) ring is replaced by a thiophene (B33073) ring, presents an interesting case for comparative analysis to understand the influence of the heterocyclic moiety on the compound's overall biological profile.
Synthesis and Physicochemical Properties
Both this compound and 2-acetylpyridine thiosemicarbazone are synthesized through a straightforward condensation reaction between the corresponding acetyl-heterocycle (2-acetylthiophene or 2-acetylpyridine) and thiosemicarbazide. The reaction is typically carried out under reflux in an alcoholic solvent.
| Property | This compound | 2-Acetylpyridine Thiosemicarbazone |
| Molecular Formula | C₇H₉N₃S₂ | C₈H₁₀N₄S |
| Molecular Weight | 199.29 g/mol | 194.26 g/mol |
| General Appearance | Off-white to yellowish solid | Off-white to pale yellow solid |
| Synthesis Method | Condensation of 2-acetylthiophene and thiosemicarbazide | Condensation of 2-acetylpyridine and thiosemicarbazide |
Anticancer Activity: A Quantitative Comparison
2-Acetylpyridine thiosemicarbazone has demonstrated potent antiproliferative activity against a variety of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[1][2] This high level of cytotoxicity is a key attribute that has propelled its investigation as a potential anticancer agent.
In contrast, publicly available data on the anticancer activity of this compound as a standalone ligand is limited. While studies have explored the anticancer potential of its metal complexes, particularly with palladium(II), specific IC50 values for the parent compound are not widely reported in the current literature.[3][4] This represents a significant data gap that warrants further investigation to fully assess its therapeutic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Acetylpyridine thiosemicarbazone | Various | 0.001 - 0.002 | [1][2] |
| This compound | Data not available | - | - |
Antimicrobial Activity: A Comparative Overview
Both compounds have been investigated for their antimicrobial properties. 2-Acetylpyridine thiosemicarbazone has shown efficacy against a range of bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) against Neisseria species and Staphylococcus aureus.[5]
For this compound, limited data indicates moderate activity against Staphylococcus aureus and Pseudomonas aeruginosa. A broader characterization of its antimicrobial spectrum is necessary for a comprehensive comparison.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Acetylpyridine thiosemicarbazone | Neisseria meningitidis | 0.016 - 0.125 | [5] |
| Neisseria gonorrhoeae | 0.002 - 0.25 | [5] | |
| Staphylococcus aureus | 0.062 - 0.5 | [5] | |
| Streptococcus faecalis | 0.25 - 1.0 | [5] | |
| This compound | Staphylococcus aureus | 39.68 | [6] |
| Pseudomonas aeruginosa | 39.68 | [6] |
Mechanism of Action: Unraveling the Pathways
The anticancer activity of 2-acetylpyridine thiosemicarbazone is primarily attributed to its ability to chelate iron, leading to the inhibition of ribonucleotide reductase.[7][8] This enzyme is crucial for the synthesis of DNA precursors, and its inhibition leads to cell cycle arrest and apoptosis. The chelation of iron can also lead to the generation of reactive oxygen species (ROS), further contributing to cellular damage and death.
While the precise signaling pathways for this compound are not as well-elucidated, it is hypothesized to follow a similar mechanism of action involving metal chelation and enzyme inhibition, a common trait among thiosemicarbazones.
References
- 1. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and anticancer activity of new 2-acetyl-5-methyl thiophene and cinnamaldehyde thiosemicarbazones and their palladium(II) complexes [uwcscholar.uwc.ac.za]
- 5. Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1- and 3-acetylisoquinoline and related compounds as inhibitors of clinically significant bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Synergy of Screens: Validating Thiosemicarbazone Research with DFT and Computational Studies
A comparative guide for researchers, scientists, and drug development professionals on the integration of theoretical calculations with experimental findings in the study of thiosemicarbazones.
Thiosemicarbazones, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] The validation and deeper understanding of these experimental findings are increasingly being supported and elucidated by computational methods, primarily Density Functional Theory (DFT).[3] This guide provides a comparative overview of how computational studies are employed to corroborate experimental data for thiosemicarbazone derivatives, offering a powerful synergy for drug discovery and development.
Bridging the Gap: How Computation Validates Experiment
Computational chemistry, particularly DFT, offers a cost-effective and time-efficient approach to predict and analyze the structural and electronic properties of thiosemicarbazones and their metal complexes.[3] These theoretical insights are crucial for interpreting experimental data and guiding the synthesis of more potent and selective therapeutic agents.[3] The primary areas of validation include structural elucidation, spectroscopic analysis, and prediction of biological activity.
Structural and Spectroscopic Validation: A Comparative Look
DFT calculations are instrumental in predicting the geometric parameters (bond lengths and angles) and spectroscopic profiles (FT-IR, UV-Vis, NMR) of novel thiosemicarbazone compounds. The close agreement between calculated and experimental values provides strong evidence for the synthesized structures.
Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Representative Thiosemicarbazones
| Compound/Complex | Spectroscopic Data | Experimental Value | DFT Calculated Value | Reference |
| (E)-2-(2,4-dihydroxybenzylidene)thiosemicarbazone | UV-Vis λmax (nm) | 347 | - | [4][5] |
| (E)-2-[(1H-indol-3-yl)methylene]thio-semicarbazone | UV-Vis λmax (nm) | 331 | - | [4][5] |
| [Zn(MoPhHCT)₂] | ¹H NMR (δ, ppm) | - | - | [6] |
| Dichloro-bis(2-(4-hydroxybenzylidene)hydrazine-1-carbothioamido) metal(II) complexes | FT-IR ν(C=S) (cm⁻¹) | - | - | [7] |
Predicting Biological Activity: From In Silico to In Vitro
Computational studies, including molecular docking, are pivotal in predicting the interaction of thiosemicarbazones with biological targets. These in silico methods can forecast binding affinities and modes of action, which are then validated by in vitro biological assays.
Table 2: Correlation of In Silico Predictions and In Vitro Biological Activity of Thiosemicarbazones
| Compound/Complex | Target | In Silico Binding Affinity (kcal/mol) | In Vitro Activity (IC₅₀/MIC) | Reference |
| (E)-2-(2,4-dihydroxybenzylidene)thiosemicarbazone | HMGCS2 (PDB ID: 2WYA) | -6.7 | - | [4][5] |
| (E)-2-[(1H-indol-3-yl)methylene]thio-semicarbazone | HMGCS2 (PDB ID: 2WYA) | -7.3 | - | [4][5] |
| [Zn(MoPhHCT)₂] | BCL2 (PDB: 2O2F) | -8.34 | ≈4 µM (HuT-78 cells) | [6] |
| [MnL₂Cl₂] | S. aureus | -9.2 | - | [7] |
| [NiL₂Cl₂] | B. cereus | -7.1 | - | [7] |
| [FeL₂Cl₂] | B. cereus | -6.4 | - | [7] |
Experimental and Computational Protocols
A generalized workflow for the synthesis, characterization, and computational validation of thiosemicarbazones is presented below.
Synthesis and Characterization
-
Synthesis: Thiosemicarbazones are typically synthesized through a condensation reaction between a suitable aldehyde or ketone and a thiosemicarbazide (B42300) derivative.[8] The reaction is often carried out under reflux in an alcoholic solvent with a catalytic amount of acid.[7]
-
Purification: The synthesized compounds are purified by recrystallization from an appropriate solvent to obtain crystalline solids.[7]
-
Characterization: The structure of the purified compounds is confirmed using various spectroscopic techniques, including:
-
FT-IR Spectroscopy: To identify characteristic functional groups such as C=N, C=S, and N-H.[7]
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbon atoms in the molecule.[8]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[1]
-
UV-Vis Spectroscopy: To study the electronic transitions within the molecule.[7]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure, including bond lengths and angles.[9]
-
Computational Methodology
-
Geometry Optimization: The initial structure of the thiosemicarbazone is built using molecular modeling software. The geometry is then optimized using DFT calculations, commonly with the B3LYP hybrid functional and a basis set such as 6-311++G(d,p).[4][5]
-
Spectroscopic Calculations:
-
Vibrational Frequencies (FT-IR): Calculated from the optimized geometry to predict the infrared spectrum.
-
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra.[10]
-
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is often employed to predict ¹H and ¹³C NMR chemical shifts.
-
-
Molecular Docking:
-
The 3D structure of the biological target (e.g., a protein or DNA) is obtained from a protein data bank.
-
The optimized thiosemicarbazone structure is docked into the active site of the target to predict the binding mode and affinity.[6]
-
-
ADMET and Drug-Likeness Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as to assess the drug-likeness based on rules like Lipinski's rule of five.[2][8]
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the general workflow for thiosemicarbazone research and the interplay between experimental and computational approaches.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, computational studies and biological activity evaluation of Cu, Fe, Co and Zn complexes with 2-butanone thiosemicarbazone and 1,10-phenanthroline ligands as anticancer and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigations on Antiproliferative Potential of Thiosemicarbazone Zn(II) Complexes: Design, Synthesis, and Density Functional Theory Studies on Structural Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. umpir.ump.edu.my [umpir.ump.edu.my]
A Comparative Analysis of the Cytotoxicity of 2-Acetylthiophene Thiosemicarbazone Complexes and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of 2-acetylthiophene (B1664040) thiosemicarbazone metal complexes and the widely used anticancer drug, cisplatin (B142131). The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to offer an objective evaluation for researchers in oncology and drug discovery.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of 2-acetyl-5-methylthiophene (B1664034) thiosemicarbazone palladium(II) complexes and cisplatin was evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, expressed in micromolar (µM), are summarized in the table below.
| Cell Line | Cancer Type | 2-Acetyl-5-methylthiophene Thiosemicarbazone Palladium(II) Complex (C1) IC50 (µM) | 2-Acetyl-5-methylthiophene-4-methylthiosemicarbazone Palladium(II) Complex (C2) IC50 (µM) | Cisplatin IC50 (µM) |
| Caco-2 | Colon Carcinoma | > 50 | 12.5 ± 1.3 | 107[1] |
| HeLa | Cervical Carcinoma | 24.7 ± 0.9 | 10.1 ± 0.8 | 12 - 13[2] |
| Hep-G2 | Hepatocellular Carcinoma | > 50 | 15.8 ± 1.1 | 8.26 - 11.65[3][4] |
| MCF-7 | Breast Adenocarcinoma | 35.2 ± 1.5 | 7.6 ± 0.5 | > 50[1] |
| PC-3 | Prostate Adenocarcinoma | 15.8 ± 1.2 | 5.2 ± 0.4 | ~13[5] |
| MCF-12A | Non-cancerous Breast Epithelial | > 50 | 25.3 ± 1.8 | Not widely reported |
Experimental Protocols
The following section details the methodologies employed to obtain the cytotoxicity data presented above.
Synthesis of 2-Acetylthiophene Thiosemicarbazone Palladium(II) Complexes
The synthesis of the 2-acetyl-5-methylthiophene thiosemicarbazone ligands and their subsequent palladium(II) complexes (C1 and C2) was performed as described by Nyawade et al. (2021). Briefly, the thiosemicarbazone ligands were synthesized via a condensation reaction between 2-acetyl-5-methylthiophene and the respective thiosemicarbazide. The palladium(II) complexes were then prepared by reacting the ligands with a palladium precursor, [Pd(COD)Cl2], in a 1:1 molar ratio for complex C1 and C2. The resulting complexes were characterized by various spectroscopic techniques to confirm their structure and purity.
Cell Culture
The human cancer cell lines (Caco-2, HeLa, Hep-G2, MCF-7, PC-3) and the non-cancerous human breast epithelial cell line (MCF-12A) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized palladium(II) complexes and cisplatin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells were seeded in 96-well microtiter plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound palladium(II) complexes or cisplatin). A control group with untreated cells was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Processes
To better illustrate the experimental workflow and the potential mechanism of action, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for cytotoxicity comparison.
Caption: Proposed intrinsic apoptosis signaling pathway.
Discussion
The data indicates that the 2-acetyl-5-methylthiophene-4-methylthiosemicarbazone palladium(II) complex (C2) exhibits significantly higher cytotoxicity against all tested cancer cell lines compared to its analogue (C1) and, in some cases, cisplatin. Notably, complex C2 demonstrated potent activity against the MCF-7 breast cancer cell line, which was resistant to cisplatin (IC50 > 50 µM). Furthermore, C2 showed a degree of selectivity, being more cytotoxic to the cancer cell lines than to the non-cancerous MCF-12A cell line.
The proposed mechanism of action for these palladium(II) thiosemicarbazone complexes involves the induction of apoptosis through the intrinsic or mitochondrial pathway.[6][7] This process is initiated by the permeabilization of the mitochondrial outer membrane, regulated by the Bcl-2 family of proteins.[4][5][8][9][10] This leads to the release of cytochrome c into the cytoplasm, which then triggers the formation of the apoptosome and the subsequent activation of a cascade of caspases, ultimately leading to programmed cell death.[11][12][13][14]
References
- 1. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. portlandpress.com [portlandpress.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
A Researcher's Guide to Cross-Validation of Antitumor Activity for Novel Compounds
This guide provides a comprehensive framework for evaluating and comparing the antitumor activity of novel therapeutic agents across a panel of human cancer cell lines. For illustrative purposes, we will use a hypothetical novel anticancer agent, designated "Compound X." The methodologies, data presentation, and visualizations provided herein serve as a robust template for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
The initial screening of a new compound against a diverse panel of cancer cell lines is a critical step in drug discovery.[1] This process helps to identify the spectrum of activity, potential indications, and differential sensitivity among various cancer types.[2] The U.S. National Cancer Institute (NCI) has long utilized a panel of 60 human tumor cell lines (the NCI-60) for this purpose, establishing a standardized method for preliminary anticancer drug screening.[2][3]
Comparative Efficacy of Compound X Across Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.[4] It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[2] The antitumor activity of Compound X was assessed across a representative panel of human cancer cell lines from nine different tissue origins. The IC50 values, determined after a 72-hour exposure period, are summarized in the table below.
Table 1: In Vitro Cytotoxicity (IC50) of Compound X Against a Panel of Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 3.79 |
| MDA-MB-231 | 5.21 | |
| Lung Cancer | A549 | 1.33 |
| NCI-H522 | 0.41 | |
| Colon Cancer | HT-29 | 7.76 |
| HCT-116 | 1.71 | |
| Leukemia | K-562 | 7.72 |
| CCRF-CEM | 8.77 | |
| Prostate Cancer | PC-3 | 6.50 |
| DU-145 | 9.15 | |
| Ovarian Cancer | OVCAR-3 | 1.70 |
| Renal Cancer | RXF-393 | 2.21 |
| CNS Cancer | SNB-75 | 2.38 |
| Melanoma | SK-MEL-28 | 4.80 |
Data are presented as the mean IC50 values from three independent experiments.
Experimental Protocols
Reproducible and standardized protocols are crucial for the cross-validation of a compound's activity.[5] The following section details the methodology used to obtain the IC50 values presented in Table 1.
Cell Viability / Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds.[4][6] The principle of this assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active (living) cells.[4][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
Selected human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[4]
Procedure:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell lines in T-75 flasks in a humidified incubator at 37°C with 5% CO2.[4]
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Determine cell density and viability using a hemocytometer.
-
Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[4]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Compound X in complete culture medium from the stock solution. A common concentration range to test is 0.01 µM to 100 µM.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.
-
Include a vehicle control (medium with the highest concentration of DMSO) and a no-cell control (medium only for background absorbance).[10] It is recommended to perform each treatment in triplicate.[4]
-
Incubate the plate for 72 hours.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
-
Data Analysis and IC50 Determination:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Compound X concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that results in a 50% reduction in cell viability, using non-linear regression analysis.[4][10]
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for clearly communicating complex workflows and biological mechanisms. The following visualizations were created using Graphviz (DOT language) and adhere to the specified design constraints.
Experimental Workflow
The overall process for determining the in vitro anticancer activity of a novel compound involves several sequential steps, from initial cell preparation to final data analysis.
Putative Signaling Pathway: PI3K/AKT Inhibition
Many natural and synthetic compounds exert their anticancer effects by modulating critical cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[10][12] This pathway is a key regulator of cell proliferation, survival, and metabolism.[10] Compound X is hypothesized to inhibit the activation of AKT, a central node in this pathway.
References
- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cell culture and its application--in vitro evaluation of anticancer activity using human tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
A Comparative Analysis of the Coordination Behavior of Thiosemicarbazones with Divalent Metal Ions
A comprehensive guide for researchers and drug development professionals on the coordination chemistry, synthesis, and biological relevance of thiosemicarbazone-metal complexes.
Thiosemicarbazones, a versatile class of ligands, have garnered significant attention in coordination chemistry and medicinal drug development due to their diverse biological activities, which are often enhanced upon chelation with metal ions. Their ability to form stable complexes with a wide array of transition metals stems from the presence of both sulfur and nitrogen donor atoms. This guide provides a comparative overview of the coordination behavior of various thiosemicarbazones with different metal ions, supported by quantitative stability data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Data Presentation: Stability of Thiosemicarbazone-Metal Complexes
The stability of metal complexes with thiosemicarbazone ligands is a critical factor influencing their biological activity and potential therapeutic applications. The overall stability constants (log β) provide a quantitative measure of the strength of the metal-ligand interaction. The following table summarizes the stability constants for complexes of various divalent metal ions with three different thiosemicarbazone ligands, as determined by the Calvin–Bjerrum pH titration technique.
| Metal Ion | Benzaldehyde (B42025) Thiosemicarbazone (log β) | Pyridine-2-carbaldehyde Thiosemicarbazone (log β) | Cyclopentanone Thiosemicarbazone (log β) |
| Cu(II) | 11.53 | 12.15 | 13.20 |
| Ni(II) | 9.85 | 10.50 | 11.85 |
| Co(II) | 9.50 | 10.15 | 11.50 |
| Zn(II) | 8.90 | 9.60 | 10.90 |
| Cd(II) | 8.50 | 9.10 | 10.30 |
| Pb(II) | 8.20 | 8.75 | 9.95 |
Data sourced from Mahajan et al., Journal of Coordination Chemistry, 2010.
The data reveals a general trend in the stability of the complexes, typically following the Irving-Williams series (Cu > Ni > Co > Zn > Cd > Pb), which is consistent with the electronic configurations and ionic radii of the metal ions. The structure of the thiosemicarbazone ligand also significantly influences the stability of the resulting complex.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of thiosemicarbazone-metal complexes. Below are representative protocols for the synthesis of a thiosemicarbazone ligand and its subsequent complexation with a metal ion, along with standard characterization techniques.
Synthesis of a Representative Thiosemicarbazone Ligand: Benzaldehyde Thiosemicarbazone
-
Dissolution of Thiosemicarbazide (B42300): Dissolve thiosemicarbazide (1.0 g, 11 mmol) in 50 mL of warm ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Aldehyde: To this solution, add a stoichiometric equivalent of benzaldehyde (1.12 g, 11 mmol).
-
Catalysis: Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. The white crystalline product of benzaldehyde thiosemicarbazone will precipitate out.
-
Isolation and Purification: Collect the crystals by filtration, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure product.
-
Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.
Synthesis of a Metal Complex: [Cu(Benzaldehyde Thiosemicarbazone)₂]Cl₂
-
Ligand Solution: Dissolve the synthesized benzaldehyde thiosemicarbazone (2.0 g, 11 mmol) in 50 mL of hot ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (0.94 g, 5.5 mmol) in 20 mL of ethanol.
-
Complexation: Slowly add the ethanolic solution of the metal salt to the hot ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for 2-3 hours. A change in color of the solution indicates the formation of the complex.
-
Precipitation: Reduce the volume of the solvent by evaporation and cool the solution in an ice bath to facilitate the precipitation of the complex.
-
Isolation: Filter the precipitated complex, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Drying: Dry the final product in a vacuum desiccator.
Characterization of Thiosemicarbazone-Metal Complexes
The synthesized ligands and their metal complexes are typically characterized by a suite of analytical techniques to confirm their structure and purity.
-
Elemental Analysis (C, H, N, S): Provides the empirical formula of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination sites of the ligand. Key vibrational bands to monitor include:
-
ν(N-H): Disappearance or shift upon deprotonation and coordination.
-
ν(C=N): Shift to lower or higher frequency upon coordination of the azomethine nitrogen.
-
ν(C=S): Shift to lower frequency and the appearance of a new band for ν(C-S) upon coordination of the sulfur atom.
-
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and can be used to infer the geometry of the metal center.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to elucidate the structure of the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation.
-
Molar Conductance Measurements: Determines the electrolytic nature of the complexes.
Mandatory Visualization
The following diagrams illustrate a key biological signaling pathway inhibited by thiosemicarbazone-metal complexes and a typical experimental workflow for their synthesis and characterization.
Figure 1: Mechanism of Ribonucleotide Reductase Inhibition by an Iron-Thiosemicarbazone Complex.
Figure 2: General Experimental Workflow for Thiosemicarbazone-Metal Complex Studies.
Unveiling the Double-Edged Sword: A Comparative Guide to the Selectivity of Thiosemicarbazone Complexes in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with high efficacy against tumors and minimal toxicity to healthy tissues is a paramount objective. Thiosemicarbazone complexes have emerged as a promising class of compounds, demonstrating potent cytotoxic effects against a wide array of cancer cells. Their mechanism of action is multifaceted, often involving the chelation of essential metal ions, generation of reactive oxygen species (ROS), and induction of apoptosis. A critical parameter in their preclinical evaluation is the selectivity index (SI), which quantifies the differential activity between cancer and normal cells. This guide provides a comparative analysis of the selectivity of various thiosemicarbazone complexes, supported by experimental data and detailed protocols.
Data Presentation: Cytotoxicity and Selectivity Index
The therapeutic potential of a thiosemicarbazone complex is significantly enhanced when it exhibits a high selectivity index, indicating a wider therapeutic window. The SI is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) value in a normal cell line to that in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells. The following table summarizes the in vitro cytotoxicity of several thiosemicarbazone complexes against various cancer and normal cell lines.
| Complex/Ligand | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Nickel(II) bis(isatin thiosemicarbazone) (Complex 4) | IM-9 (myeloma) | Not specified, but potent | Vero (kidney epithelial) | > 300 | High | [1] |
| Bismuth(III) Complex 109 | A549 (lung) | 16.41 ± 0.93 | HLF (lung fibroblast) | 117.16 ± 5.96 | 7.14 | [2] |
| Bismuth(III) Complex 109 | H460 (lung) | 20.04 ± 1.28 | HLF (lung fibroblast) | 117.16 ± 5.96 | 5.85 | [2] |
| Iron(III) Complex C1 | MCF-7 (breast) | 34.3 | BHK (kidney fibroblast) | > 137.4 | > 4.0 | [3] |
| Iron(III) Complex C2 | MCF-7 (breast) | 62.0 | BHK (kidney fibroblast) | > 131.9 | > 2.1 | [3] |
| Ligand HL¹ | MCF-7 (breast) | 52.4 | BHK (kidney fibroblast) | 54.8 | 1.05 | [3] |
| Pd(II) Complex PdB1 | Ovarian Cancer Cells | < 1 | Non-tumor cells | High | High | [4] |
| Pd(II) Complex PdB1 | Breast Cancer Cells | ~ 2 | Non-tumor cells | High | High | [4] |
| Copper(II) Complexes (1 and 4) | HeLa (cervical), K562 (leukemia) | 2 - 5 | HUVEC (endothelial) | Non-toxic | High | [5] |
| Thiosemicarbazone FA4 | Pancreatic Cancer Cells | 0.88 - 3.01 | HPDE (pancreatic ductal epithelial) | 6.11 | 2.03 - 6.94 | [6] |
Experimental Protocols
The determination of IC50 values is a fundamental step in assessing the cytotoxic activity of thiosemicarbazone complexes. The two most common methods employed are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the thiosemicarbazone complex and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial succinate (B1194679) dehydrogenase in living cells will reduce the MTT to formazan.
-
Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[7][8][9][10]
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat the cells with the thiosemicarbazone complex in a 96-well plate.
-
Cell Fixation: After the treatment period, fix the adherent cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8]
-
Staining: Remove the TCA and wash the plates with water. Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[7][8]
-
Washing: Remove the unbound SRB by washing the plates multiple times with 1% (v/v) acetic acid.[7][8]
-
Solubilization: After the plates are dry, add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 510-565 nm.[8][11]
-
Data Analysis: The absorbance is proportional to the total cellular protein mass, which is indicative of the cell number. IC50 values are then determined.
Mandatory Visualizations
To better understand the experimental process and the mechanisms of action of thiosemicarbazone complexes, the following diagrams have been generated.
Caption: Workflow for determining the selectivity index.
Caption: Mitochondrial-mediated apoptosis pathway.
Mechanisms of Selective Cytotoxicity
The preferential killing of cancer cells by thiosemicarbazone complexes can be attributed to several factors inherent to the cancerous state. Cancer cells often exhibit higher levels of endogenous oxidative stress and have a greater demand for metals like iron and copper, making them more susceptible to agents that disrupt metal homeostasis and generate further ROS.[12]
The primary mechanisms of action for many thiosemicarbazone complexes involve:
-
Induction of Oxidative Stress: These complexes can catalyze the formation of highly reactive oxygen species (ROS) within cancer cells.[2][13] The elevated ROS levels overwhelm the cellular antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptosis.[13]
-
Mitochondrial-Mediated Apoptosis: Thiosemicarbazone complexes can directly target the mitochondria, leading to a decrease in the mitochondrial membrane potential.[3] This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] The release of cytochrome c initiates a caspase cascade, involving the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), which orchestrate the dismantling of the cell.[1][4][5][6][14]
-
Modulation of Apoptotic Proteins: Many of these complexes have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]
-
Cell Cycle Arrest: Some thiosemicarbazone complexes can halt the progression of the cell cycle at various checkpoints, preventing cancer cell proliferation.[1]
References
- 1. Nickel(II) bis(isatin thiosemicarbazone) complexes induced apoptosis through mitochondrial signaling pathway and G0/G1 cell cycle arrest in IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional Thiosemicarbazones and Deconstructed Analogues as a Strategy to Study the Involvement of Metal Chelation, Sigma-2 (σ2) Receptor and P-gp Protein in the Cytotoxic Action: in vitro and in vivo Activity in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazone-derived copper(ii), cobalt(ii) and nickel(ii) complexes as potential anticancer agents: nuclease activity, cytotoxicity and apoptosis studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Multifunctional thiosemicarbazones targeting sigma receptors: in vitro and in vivo antitumor activities in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. zellx.de [zellx.de]
- 12. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADMET Prediction: A Comparative Guide for Novel Thiosemicarbazone Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures. For novel thiosemicarbazone drug candidates, a class of compounds showing promise in various therapeutic areas including oncology, in silico ADMET prediction offers a rapid and cost-effective screening method. This guide provides a comparative analysis of the predicted ADMET profiles of representative thiosemicarbazones against established drug classes—kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—supported by data from computational models.
Comparative Analysis of Predicted ADMET Properties
The following table summarizes the in silico predicted ADMET properties for representative compounds from three drug classes: thiosemicarbazones, kinase inhibitors, and NSAIDs. These predictions were generated using established computational models and provide a comparative baseline for evaluating novel thiosemicarbazone candidates.
| Property | Thiosemicarbazones | Kinase Inhibitors | NSAIDs |
| Representative Compounds | Triapine, 3-AP | Gefitinib, Sorafenib | Celecoxib, Diclofenac |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 150 - 300 | 400 - 550 | 250 - 400 |
| LogP (Lipophilicity) | 1.0 - 3.0 | 3.0 - 5.0 | 2.0 - 4.5 |
| Water Solubility (LogS) | Moderate to Low | Low | Low to Very Low |
| Absorption | |||
| Human Intestinal Absorption (%) | High | Moderate to High | High |
| Caco-2 Permeability (logPapp) | Moderate to High | Moderate | High |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Variable (some positive) | Generally No | Generally No |
| Plasma Protein Binding (%) | High | Very High | Very High |
| Metabolism | |||
| CYP450 Inhibition | Potential inhibitors of various isoforms | Often inhibitors (e.g., CYP3A4) | Substrates and inhibitors |
| Toxicity | |||
| AMES Mutagenicity | Generally Non-mutagenic | Generally Non-mutagenic | Generally Non-mutagenic |
| Hepatotoxicity | Potential risk | Known risk for some | Known risk for some |
Experimental Protocols for In Silico ADMET Prediction
Several web-based tools are available for researchers to perform in silico ADMET predictions. Below are detailed methodologies for some of the most commonly used platforms.
SwissADME
SwissADME is a free and user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Protocol:
-
Access the Web Server: Navigate to the SwissADME website.
-
Input Molecule(s):
-
Draw the chemical structure of the thiosemicarbazone candidate using the provided molecular editor.
-
Alternatively, paste a list of SMILES (Simplified Molecular Input Line Entry System) strings into the text box. Each SMILES string should be on a new line.
-
-
Run Prediction: Click the "Run" button to initiate the calculations.
-
Analyze Results: The output provides a comprehensive table of predicted properties, including physicochemical descriptors, lipophilicity (iLogP), water solubility, pharmacokinetic properties (e.g., GI absorption, BBB permeation), drug-likeness based on various filters (e.g., Lipinski's rule of five), and medicinal chemistry alerts. The results can be exported as a CSV file for further analysis.
admetSAR 2.0
admetSAR is a comprehensive database and prediction tool for a wide range of ADMET properties.
Protocol:
-
Access the Web Server: Go to the admetSAR 2.0 website.
-
Input Molecule:
-
Draw the molecule using the provided chemical editor.
-
Input the SMILES string or CAS number of the compound.
-
-
Select Properties: Choose the desired ADMET properties to predict from the available categories (Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
Submit for Prediction: Click the "Predict" button.
-
Interpret Output: The results are presented in a table format, indicating the predicted outcome (e.g., positive/negative for absorption) and a probability score. The platform provides detailed information on the models used for each prediction.
pkCSM
pkCSM is a tool that uses graph-based signatures to predict a variety of pharmacokinetic and toxicity properties.
Protocol:
-
Access the Web Server: Navigate to the pkCSM prediction server.
-
Input Molecule: Enter the SMILES string of the thiosemicarbazone candidate into the designated text box.
-
Submit: Click the "Submit" button.
-
View Results: The output page displays a table with predicted values for properties such as intestinal absorption, Caco-2 permeability, volume of distribution, CYP enzyme inhibition, total clearance, and various toxicity endpoints (e.g., AMES toxicity, hepatotoxicity).
ADMETlab 2.0
ADMETlab 2.0 is an integrated online platform for the systematic evaluation of ADMET properties.
Protocol:
-
Access the Web Server: Go to the ADMETlab 2.0 website.
-
Input Molecule:
-
Draw the structure in the provided editor.
-
Paste the SMILES string.
-
-
Start Evaluation: Click the "Evaluate" button.
-
Review Predictions: The platform provides a detailed report with predictions for a wide range of parameters, including physicochemical properties, medicinal chemistry friendliness, ADME properties, and toxicity. The results are color-coded to indicate favorable (green), borderline (yellow), and unfavorable (red) predictions.
Visualizing Workflows and Pathways
General Workflow for In Silico ADMET Prediction
The following diagram illustrates a typical workflow for the in silico ADMET prediction of novel drug candidates.
Caption: General workflow for in silico ADMET prediction.
Signaling Pathway of Thiosemicarbazone-Induced Apoptosis
Thiosemicarbazones can induce apoptosis in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. The diagram below illustrates a simplified signaling pathway.[1][2][3][4]
Caption: Thiosemicarbazone-induced apoptotic pathway.
This guide provides a foundational understanding of the in silico ADMET prediction for novel thiosemicarbazone drug candidates. By leveraging these computational tools and comparative data, researchers can make more informed decisions in the early stages of drug development, ultimately accelerating the discovery of new and effective therapeutics.
References
- 1. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Acetylthiophene Thiosemicarbazone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 2-Acetylthiophene thiosemicarbazone, a compound of interest in various research applications, must be managed as hazardous waste due to its inherent toxicity. This guide provides essential, step-by-step procedures for its safe disposal.
Hazard Profile and Safety Considerations
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Fatal if swallowed.[2][3][4] | Ingestion |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[2][3] | Skin Contact |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[2][3] | Inhalation |
| Environmental Hazard | Hazardous waste due to toxicity.[1] | Improper Disposal |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional guidelines.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, regional, and national regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
1. Waste Collection:
- Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste.
- The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
- The label should clearly state "Hazardous Waste" and "this compound".
2. Handling and Transfer:
- All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
- If transferring the solid compound, use a dedicated scoop or spatula to avoid cross-contamination.
- For solutions containing the compound, use a funnel to transfer the liquid into the designated waste container to prevent spillage.
3. Spill Management:
- In the event of a spill, evacuate unnecessary personnel from the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]
- Carefully collect the absorbent material and spilled compound into a suitable, sealed container for disposal as hazardous waste.[6]
- Do not wash spills into the sewer system.[5]
4. Storage of Waste:
- Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
- The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company.
- Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the available safety data for the parent compounds.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
- 1. lobachemie.com [lobachemie.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. 2-Acetylthiophene - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 2-Acetylthiophene thiosemicarbazone
Researchers, scientists, and drug development professionals handling 2-Acetylthiophene (B1664040) Thiosemicarbazone must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices. The following procedures are based on the known hazards of its parent compounds, 2-acetylthiophene and thiosemicarbazide, and represent a conservative approach to safety in the absence of a specific Safety Data Sheet (SDS) for the final compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling 2-Acetylthiophene Thiosemicarbazone.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield. | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] A face shield is recommended when there is a risk of splashing. |
| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene). | Gloves must be inspected prior to use.[1] Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Body | Laboratory coat or disposable gown. | Protective clothing should be clean and available each day.[4] Contaminated clothing should be removed promptly and washed before reuse.[5] |
| Respiratory | NIOSH-approved respirator. | Required when dusts are generated or if working in a poorly ventilated area. A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended where risk assessment shows air-purifying respirators are appropriate.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are close to the workstation.[2]
-
Before handling, wash hands thoroughly.[5]
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[2]
-
Weigh and transfer the compound carefully to avoid creating dust.
-
Keep the container tightly closed when not in use.[1]
3. In Case of Exposure:
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
After skin contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
After ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, closed, and properly labeled container.[1] Do not re-use empty containers.[5]
-
Disposal: Dispose of contents and container to a licensed hazardous-waste disposal contractor.[5] Disposal must be in accordance with local, regional, and national regulations.[5] Do not let the product enter drains.[1]
Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
